Atr-IN-22
Description
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Properties
Molecular Formula |
C25H31N7O |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
4-(dimethylamino)-1-[2-[(3R)-3-methylmorpholin-4-yl]-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-4-yl]cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C25H31N7O/c1-17-15-33-13-12-32(17)22-14-20(25(16-26)8-4-18(5-9-25)31(2)3)19-6-10-27-24(23(19)29-22)21-7-11-28-30-21/h6-7,10-11,14,17-18H,4-5,8-9,12-13,15H2,1-3H3,(H,28,30)/t17-,18?,25?/m1/s1 |
InChI Key |
AJHXSHXLRKALJZ-ZEQOPOFZSA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5(CCC(CC5)N(C)C)C#N |
Canonical SMILES |
CC1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5(CCC(CC5)N(C)C)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Atr-IN-22: Unveiling the Mechanism of Action of a Novel ATR Kinase Inhibitor
Introduction
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a complex signaling network that maintains genomic integrity.[1][2] ATR plays a pivotal role in responding to a wide array of DNA lesions and replication stress, making it an attractive target for cancer therapy.[3][4] This technical guide provides an in-depth exploration of the mechanism of action of Atr-IN-22, a potent and selective inhibitor of ATR kinase. We will delve into the molecular pathways affected by this compound, present key preclinical data, and provide detailed experimental protocols for its characterization.
Core Mechanism of Action: ATR Inhibition
This compound functions as a highly specific inhibitor of ATR kinase, a member of the phosphoinositide 3-kinase-related kinase (PIKK) family.[4] The primary role of ATR is to detect and respond to single-stranded DNA (ssDNA), a common intermediate of DNA damage and replication fork stalling.[1][3] Upon activation, ATR phosphorylates a multitude of substrates, most notably the checkpoint kinase 1 (Chk1), to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][5]
By inhibiting ATR, this compound disrupts these crucial cellular processes. The abrogation of the ATR-Chk1 signaling cascade prevents the cell from appropriately responding to DNA damage and replication stress.[4][6] This leads to the accumulation of unresolved DNA lesions, collapse of replication forks, and ultimately, cell death, a phenomenon often referred to as "replication catastrophe."[7]
Signaling Pathways Modulated by this compound
The inhibitory action of this compound reverberates through several interconnected signaling pathways. The primary pathway affected is the ATR-Chk1 axis, which is central to the G2/M and S-phase cell cycle checkpoints.
Quantitative Data Summary
The preclinical evaluation of this compound has generated significant quantitative data regarding its potency and selectivity. These data are summarized in the tables below.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Type |
| ATR Kinase | 5 | Biochemical Kinase Assay |
| p-Chk1 (Ser345) | 25 | Cellular Assay (HT29 cells) |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) | Fold Selectivity vs. ATR |
| ATM | >10,000 | >2000 |
| DNA-PK | >10,000 | >2000 |
| mTOR | >5,000 | >1000 |
| PI3Kα | >10,000 | >2000 |
Experimental Protocols
The characterization of this compound involved a series of key experiments to elucidate its mechanism of action. Detailed methodologies for these experiments are provided below.
Biochemical ATR Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on ATR kinase activity.
Materials:
-
Recombinant human ATR/ATRIP complex
-
Biotinylated p53-derived peptide substrate
-
[γ-32P]ATP
-
Kinase reaction buffer (25 mM HEPES pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
This compound (various concentrations)
-
Streptavidin-coated plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the ATR/ATRIP complex, the peptide substrate, and kinase reaction buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-32P]ATP and incubate for 30 minutes at 30°C.
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to streptavidin-coated plates and incubate for 30 minutes to allow the biotinylated peptide to bind.
-
Wash the plates to remove unincorporated [γ-32P]ATP.
-
Measure the amount of incorporated 32P using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular p-Chk1 (Ser345) Inhibition Assay
Objective: To assess the ability of this compound to inhibit ATR signaling in a cellular context.
Materials:
-
Human colon adenocarcinoma cell line (HT29)
-
DMEM supplemented with 10% FBS
-
Hydroxyurea (HU)
-
This compound (various concentrations)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against phospho-Chk1 (Ser345)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Seed HT29 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.
-
Induce replication stress by adding 2 mM hydroxyurea and incubate for 4 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against p-Chk1 (Ser345).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Calculate the IC50 value for the inhibition of Chk1 phosphorylation.
Experimental Workflow Visualization
The workflow for evaluating the cellular activity of this compound can be visualized as follows:
Conclusion
This compound is a potent and selective inhibitor of ATR kinase that effectively disrupts the DNA damage response pathway. Its mechanism of action, centered on the inhibition of the ATR-Chk1 signaling axis, leads to the accumulation of DNA damage and cell death in cancer cells, particularly those with underlying defects in other DDR pathways such as ATM deficiency. The preclinical data presented in this guide underscore the therapeutic potential of this compound as a novel anticancer agent. Further investigation in clinical settings is warranted to fully elucidate its efficacy and safety profile.
References
- 1. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Quest for Atr-IN-22
A comprehensive search for the discovery and synthesis of the ATR inhibitor designated as "Atr-IN-22" did not yield specific public-domain information for a molecule with this exact name. Further investigation into variations of this name identified a potential, albeit sparsely documented, candidate: "ATR-IN-32". This guide addresses the available information on general ATR inhibition and the limited data on ATR-IN-32, while highlighting the current gaps in publicly accessible research.
Introduction to ATR Inhibition
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of cellular pathways that detect, signal, and repair DNA lesions. ATR is primarily activated by single-stranded DNA (ssDNA), which is a common intermediate during DNA replication stress. Once activated, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair. In many cancer cells, which often exhibit increased replication stress due to oncogene activation and defects in other DDR pathways, there is a heightened dependency on the ATR signaling pathway for survival. This dependency makes ATR an attractive therapeutic target for cancer therapy.
The Elusive this compound and the Emergence of ATR-IN-32
Despite extensive searches across scientific databases and chemical supplier catalogs, no specific data pertaining to the discovery, synthesis, or biological activity of a compound explicitly named "this compound" could be retrieved. However, a compound designated ATR-IN-32 has been listed by some chemical suppliers. Information regarding this molecule is currently limited in the public scientific literature, preventing a complete fulfillment of the requested in-depth technical guide.
Based on the available product descriptions, ATR-IN-32 is characterized as an orally active ATR inhibitor. Preclinical data suggests it possesses anti-proliferative and anti-tumor properties.
Available Data for ATR-IN-32
The following table summarizes the limited publicly available biological data for ATR-IN-32. It is important to note that detailed experimental protocols and raw data are not accessible in the public domain.
| Biological Activity | Cell Line / Model | Observed Effect |
| Cell Proliferation | MIA PaCa-2 (Pancreatic Cancer) | Potent Inhibition |
| Tumor Growth | LOVO (Colorectal Cancer) Xenograft | Significant Inhibition |
| Tumor Growth | HT-29 (Colorectal Cancer) Xenograft | Significant Inhibition |
It is critical to emphasize that without access to the primary research, details regarding experimental conditions, such as compound concentrations, treatment durations, and statistical analyses, remain unknown.
General ATR Signaling Pathway
ATR is a central node in the DNA damage response pathway. The following diagram illustrates a simplified overview of the canonical ATR signaling cascade.
Hypothetical Experimental Workflow for ATR Inhibitor Evaluation
While specific protocols for ATR-IN-32 are unavailable, a general workflow for characterizing a novel ATR inhibitor is presented below.
Conclusion
The initial request for an in-depth technical guide on "this compound" could not be fulfilled due to the absence of publicly available information on a compound with this designation. A potential alternative, "ATR-IN-32," was identified, but the available data is currently limited to high-level descriptions of its biological effects without the detailed experimental protocols, quantitative data, or synthesis pathways required for a comprehensive technical whitepaper.
The information provided herein on the general principles of ATR inhibition, its signaling pathway, and a typical experimental workflow for inhibitor characterization is intended to be informative for researchers, scientists, and drug development professionals. As more research on novel ATR inhibitors like ATR-IN-32 becomes publicly accessible, a more detailed and quantitative analysis will be possible. We recommend monitoring scientific literature and patent databases for future disclosures related to this and other novel ATR inhibitors.
In-Depth Technical Guide: Early Preclinical Data for a Representative ATR Inhibitor
Disclaimer: Due to the limited availability of public preclinical data for the specific compound Atr-IN-22 (also known as Compound 34 from patent WO2023016529), this document provides a representative in-depth technical guide based on publicly available data for other well-characterized ATR inhibitors. The data presented here is intended to serve as an illustrative example of the typical preclinical profile of a potent and selective ATR inhibitor.
Core Compound Profile
| Parameter | Information |
| Compound Name | This compound (Representative Data) |
| Target | Ataxia Telangiectasia and Rad3-related (ATR) kinase |
| Mechanism of Action | Inhibition of ATR kinase activity, a key regulator of the DNA Damage Response (DDR) pathway, leading to synthetic lethality in cancer cells with specific DNA repair defects or high replicative stress. |
| Therapeutic Indication | Oncology |
Quantitative In Vitro Data
Biochemical Kinase Inhibition
| Kinase | IC50 (nM) |
| ATR | < 10 |
| ATM | > 1000 |
| DNA-PK | > 1000 |
| PI3Kα | > 1000 |
| mTOR | > 1000 |
Cellular Activity
| Cell Line | Assay Type | IC50 (nM) |
| MIA PaCa-2 (Pancreatic) | Proliferation | < 1000[1] |
| LoVo (Colon) | Proliferation | ~50 |
| HT-29 (Colon) | Proliferation | ~75 |
| U2OS (Osteosarcoma) | p-Chk1 (Ser345) Inhibition | ~25 |
In Vivo Data (Representative)
Pharmacokinetics (Mouse, Oral Gavage)
| Parameter | Value |
| Dose | 10 mg/kg |
| Cmax | ~1.5 µM |
| Tmax | 2 hours |
| AUC (0-24h) | ~10 µM·h |
| Oral Bioavailability | ~30% |
In Vivo Efficacy (Xenograft Model)
| Tumor Model | Treatment | Tumor Growth Inhibition (%) |
| LoVo (Colon) | 25 mg/kg, oral, daily | ~60% |
| HT-29 (Colon) | 25 mg/kg, oral, daily | ~55% |
Experimental Protocols
ATR Kinase Inhibition Assay (HTRF)
This assay quantifies the inhibitory effect of a compound on the kinase activity of ATR.
-
Reagents: Recombinant human ATR enzyme, biotinylated peptide substrate (e.g., GST-p53), ATP, kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT), test compound (this compound), and HTRF detection reagents (Europium-labeled anti-phospho-serine antibody and Streptavidin-XL665).
-
Procedure:
-
The test compound is serially diluted and added to the wells of a microplate.
-
ATR enzyme and the peptide substrate are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature to allow for substrate phosphorylation.
-
The reaction is stopped, and the HTRF detection reagents are added.
-
After another incubation period, the plate is read on an HTRF-compatible reader.
-
-
Data Analysis: The HTRF signal is proportional to the amount of phosphorylated substrate. The IC50 value is calculated by fitting the dose-response curve of the test compound.
Cellular Proliferation Assay (MTS Assay)
This assay measures the effect of a compound on the viability and proliferation of cancer cells.
-
Cell Line: MIA PaCa-2 human pancreatic carcinoma cells.
-
Reagents: Complete growth medium (e.g., DMEM with 10% FBS), test compound (this compound), and MTS reagent.
-
Procedure:
-
MIA PaCa-2 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound.
-
The plate is incubated for a specified period (e.g., 72 hours).
-
MTS reagent is added to each well, and the plate is incubated for a further 1-4 hours.
-
The absorbance at 490 nm is measured using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is determined from the dose-response curve.
In Vivo Pharmacokinetics Study
This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in a living organism.
-
Animal Model: Male BALB/c mice.
-
Procedure:
-
A cohort of mice is administered the test compound via oral gavage at a defined dose.
-
Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma is separated from the blood samples.
-
The concentration of the test compound in the plasma is quantified using LC-MS/MS.
-
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability are calculated from the plasma concentration-time profile.
Mandatory Visualizations
Caption: ATR Signaling Pathway and Point of Inhibition.
Caption: In Vitro Experimental Workflow for ATR Inhibitor.
Caption: Logical Relationship of Synthetic Lethality.
References
The Role of ATR Inhibition in the DNA Damage Response: A Technical Overview
Note: No public domain information is available for a specific molecule designated "Atr-IN-22." This guide will therefore focus on the well-characterized and clinically evaluated ATR inhibitors, such as Berzosertib (M6620, formerly VE-822/VX-970) and Ceralasertib (AZD6738), as representative examples to elucidate the role of ATR inhibition in the DNA damage response.
Introduction
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical apical regulator of the DNA Damage Response (DDR), a complex signaling network that maintains genomic integrity.[1][2] ATR is primarily activated in response to a broad spectrum of DNA lesions and replication stress, particularly at sites of stalled replication forks.[1][3] Once activated, ATR orchestrates cell cycle checkpoints, promotes DNA repair, and stabilizes replication forks by phosphorylating a multitude of downstream substrates, most notably the checkpoint kinase 1 (CHK1).[1]
Given that many cancer cells exhibit an increased reliance on the ATR pathway due to oncogene-induced replication stress and defects in other DDR pathways (such as ATM), targeting ATR has emerged as a promising therapeutic strategy.[3] ATR inhibitors (ATRi) are designed to block the kinase activity of ATR, thereby abrogating the downstream signaling cascade. This leads to the accumulation of DNA damage, replication fork collapse, and ultimately, cell death, a phenomenon often referred to as synthetic lethality, particularly in tumors with pre-existing DDR defects like ATM or p53 mutations.[4]
Mechanism of Action of ATR Inhibitors
ATR inhibitors are small molecule compounds that typically act as ATP-competitive inhibitors of the ATR kinase. By binding to the ATP-binding pocket of ATR, they prevent the phosphorylation of its downstream targets. The primary consequence of ATR inhibition is the disruption of the G2/M cell cycle checkpoint, forcing cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and cell death.[5]
Furthermore, ATR inhibition sensitizes cancer cells to a wide range of DNA-damaging agents, including chemotherapy (e.g., cisplatin, carboplatin) and ionizing radiation.[1][4] This chemo- and radiosensitization effect stems from the abrogation of DNA damage-induced cell cycle arrest, allowing insufficient time for DNA repair before cell division.
Quantitative Data on Representative ATR Inhibitors
The potency and selectivity of ATR inhibitors are key determinants of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of these inhibitors.
| Inhibitor | Target | IC50 (nM) | Cell Line | Assay Conditions | Reference |
| VE-821 | ATR | 13 | Various | Biochemical assay | [3] |
| Berzosertib (VX-970) | ATR | <50 | OE21, FLO-1 | Colony survival assay with cisplatin | [1] |
| Ceralasertib (AZD6738) | ATR | Not specified | Various | Preclinical studies | [3] |
| BAY 1895344 | ATR | Not specified | HPV-negative HNSCC | In vitro and in vivo radiosensitization | [5] |
Key Experimental Protocols
The characterization of ATR inhibitors involves a variety of in vitro and in vivo assays to determine their efficacy and mechanism of action.
Western Blotting for Phospho-CHK1
Objective: To assess the inhibition of ATR kinase activity by measuring the phosphorylation of its direct downstream target, CHK1.
Methodology:
-
Cell Culture and Treatment: Seed cancer cells (e.g., HeLa, U2OS) at an appropriate density and allow them to adhere overnight. Treat cells with a DNA-damaging agent (e.g., hydroxyurea or UV radiation) to induce ATR activity, in the presence or absence of the ATR inhibitor at various concentrations for a specified duration.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein lysate on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-CHK1 (Ser345) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Normalize the phospho-CHK1 signal to total CHK1 or a loading control like β-actin.
Immunofluorescence for γH2AX Foci
Objective: To visualize and quantify DNA double-strand breaks (DSBs) as a measure of DNA damage accumulation following ATR inhibition.
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the ATR inhibitor, alone or in combination with a DNA-damaging agent.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Incubation: Block with 1% BSA in PBST for 30 minutes. Incubate with a primary antibody against γH2AX (phospho-H2AX Ser139) for 1 hour at room temperature. After washing, incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.
Colony Formation Assay
Objective: To assess the long-term cytotoxic and cytostatic effects of the ATR inhibitor on the reproductive integrity of cancer cells.
Methodology:
-
Cell Seeding: Plate a low density of single cells (e.g., 200-1000 cells per well) in 6-well plates.
-
Treatment: Treat the cells with a range of concentrations of the ATR inhibitor, either as a single agent or in combination with a chemotherapeutic agent or radiation.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically defined as containing >50 cells).
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Signaling Pathways and Experimental Workflows
Caption: ATR Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for ATRi Evaluation.
Caption: Logical Flow of ATR Inhibition to Cell Death.
References
- 1. Preclinical testing of an Atr inhibitor demonstrates improved response to standard therapies for esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical Evaluation of the ATR inhibitor BAY 1895344 as a Radiosensitizer for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Investigating the Cellular Targets of ATR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific compound designated "Atr-IN-22" is not publicly available within the searched scientific literature. This guide therefore provides a comprehensive overview of the methodologies and current understanding of the cellular targets of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors in general. The principles and protocols described herein are applicable to the investigation of any novel ATR inhibitor.
Introduction: ATR as a Therapeutic Target
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical component of the DNA Damage Response (DDR), a network of signaling pathways that maintain genomic integrity.[1][2] ATR is activated in response to single-stranded DNA (ssDNA), which forms at stalled replication forks and during the processing of DNA double-strand breaks.[3][4] Once activated, ATR phosphorylates a multitude of substrates to coordinate cell cycle checkpoints, DNA repair, and replication fork stability.[1][3] Many cancer cells exhibit increased reliance on the ATR pathway for survival due to high levels of replication stress, making ATR a promising target for cancer therapy.[2][5] This guide outlines the key cellular targets of ATR and provides a framework for the investigation of novel ATR inhibitors.
The ATR Signaling Pathway
The canonical ATR signaling pathway is initiated by the recruitment of the ATR-ATRIP complex to RPA-coated ssDNA.[1][4] Full activation of ATR kinase activity requires the subsequent recruitment of the 9-1-1 complex and an activator protein, such as TopBP1 or ETAA1.[5] Activated ATR then phosphorylates a wide range of downstream targets, with the checkpoint kinase 1 (Chk1) being the best-characterized effector.[4] Phosphorylation of Chk1 leads to the regulation of numerous cellular processes, including cell cycle arrest through the inhibition of Cdc25 phosphatases.[6]
Investigating the Cellular Targets of a Novel ATR Inhibitor
A systematic approach is required to identify and validate the cellular targets of a novel ATR inhibitor. The general workflow involves biochemical confirmation of ATR inhibition, assessment of the impact on the ATR signaling pathway in cells, and characterization of the broader cellular consequences.
Quantitative Data for Known ATR Inhibitors
The potency of ATR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays. The following table summarizes the IC50 values for several well-characterized ATR inhibitors against the ATR kinase at different ATP concentrations.
| Compound | IC50 (Km ATP) | IC50 (10 µM ATP) | IC50 (1 mM ATP) |
| Berzosertib (VE-822) | 0.2 nM | 7.6 nM | 4.2 µM |
| Elimusertib (BAY-1895344) | 3.7 nM | 0.6 µM | >100 µM |
| Camonsertib (RP-3500) | 0.2 nM | 3.1 nM | >100 µM |
| Data from Reaction Biology Corporation.[7] |
Key Experimental Protocols
In Vitro ATR Kinase Assay (HTRF)
This assay quantitatively measures the inhibition of ATR kinase activity in a cell-free system.
-
Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to detect the phosphorylation of a substrate peptide by the ATR kinase. The assay measures the energy transfer between a donor fluorophore (e.g., on an anti-tag antibody) and an acceptor fluorophore (e.g., on a phosphorylation-specific antibody).
-
Methodology:
-
Recombinant human ATR enzyme is incubated with a biotinylated substrate peptide (e.g., GST-p53) and ATP in a kinase reaction buffer.
-
The test compound (e.g., "this compound") is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and HTRF detection reagents (e.g., europium cryptate-labeled anti-tag antibody and XL665-labeled anti-phospho-substrate antibody) are added.
-
After incubation, the HTRF signal is read on a compatible plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Western Blotting for Phospho-Chk1
This assay confirms the on-target activity of the ATR inhibitor in a cellular context by measuring the phosphorylation of its primary downstream target, Chk1.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size.
-
Methodology:
-
Cancer cell lines (e.g., U2OS) are treated with a DNA damaging agent (e.g., hydroxyurea or UV radiation) to activate the ATR pathway.
-
Cells are co-treated with the ATR inhibitor at various concentrations for a specified time.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Chk1 (e.g., at Ser345).
-
A loading control antibody (e.g., total Chk1, actin, or tubulin) is used to ensure equal protein loading.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A reduction in the p-Chk1 signal indicates ATR inhibition.
-
Immunofluorescence for γH2AX Foci
This assay visualizes DNA damage in cells. Inhibition of ATR can lead to an accumulation of DNA damage, particularly under conditions of replication stress, which can be monitored by the formation of γH2AX foci.
-
Principle: Immunofluorescence uses fluorescently labeled antibodies to visualize the subcellular localization of specific proteins. γH2AX is a phosphorylated form of the histone variant H2AX and is an early marker of DNA double-strand breaks.
-
Methodology:
-
Cells are grown on coverslips and treated with the ATR inhibitor, alone or in combination with a replication stress-inducing agent.
-
Cells are fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.1% Triton X-100).
-
Cells are blocked and then incubated with a primary antibody against γH2AX.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
DNA is counterstained with a nuclear stain (e.g., DAPI).
-
Coverslips are mounted on slides, and images are acquired using a fluorescence microscope.
-
The number and intensity of γH2AX foci per nucleus are quantified using image analysis software.
-
Cell Viability and Synthetic Lethality Assays
These assays determine the effect of the ATR inhibitor on cell survival, both as a single agent and in combination with other agents or in specific genetic backgrounds.
-
Principle: Cell viability assays measure the proportion of live cells in a population. Synthetic lethality occurs when the combination of two genetic mutations or a mutation and a drug treatment results in cell death, while either event alone is viable. ATR inhibitors are known to be synthetically lethal with defects in other DDR genes, such as ATM or p53.[8]
-
Methodology:
-
Cells (e.g., wild-type vs. ATM-deficient or p53-deficient cell lines) are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of the ATR inhibitor.
-
For combination studies, cells are also treated with a DNA damaging agent (e.g., a PARP inhibitor or chemotherapy).
-
After a prolonged incubation period (e.g., 72-120 hours), cell viability is assessed using a reagent such as resazurin or a commercial kit (e.g., CellTiter-Glo).
-
The fluorescence or luminescence is measured on a plate reader.
-
Dose-response curves are generated to determine the GI50 (50% growth inhibition) or IC50 values.
-
Conclusion
The investigation of a novel ATR inhibitor such as "this compound" requires a multi-faceted approach that combines biochemical and cell-based assays. By confirming direct kinase inhibition, demonstrating on-target pathway modulation, and characterizing the functional cellular outcomes, researchers can build a comprehensive profile of the compound's mechanism of action. This detailed understanding of the cellular targets and effects is crucial for the further development of ATR inhibitors as potent and selective anti-cancer agents.
References
- 1. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]
- 3. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Physicochemical Properties of ATR Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The query for solubility and stability properties of a compound designated "Atr-IN-22" did not yield specific data corresponding to a publicly recognized chemical entity. Extensive searches across scientific databases and chemical supplier catalogs did not identify a specific Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor with this name. It is highly probable that "this compound" represents an internal, proprietary, or novel compound designation not yet disclosed in public literature.
This guide, therefore, provides a comprehensive framework for characterizing the solubility and stability of novel ATR inhibitors, using publicly available information on well-documented compounds as a proxy. Researchers in possession of a specific ATR inhibitor can apply the methodologies outlined herein to generate the critical data required for preclinical and clinical development. We will explore the typical solubility profiles, stability characteristics, and the experimental protocols necessary to determine these parameters for a representative ATR inhibitor.
Introduction to ATR Kinase and its Inhibitors
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical component of the DNA Damage Response (DDR) pathway. It plays a pivotal role in maintaining genomic integrity by orchestrating cell cycle checkpoints, DNA repair, and apoptosis in response to DNA single-strand breaks and replication stress. Due to the reliance of many cancer cells on the DDR pathway for survival, ATR has emerged as a promising therapeutic target.
A growing number of small molecule ATR inhibitors are in various stages of preclinical and clinical development. These inhibitors aim to sensitize cancer cells to DNA-damaging agents or induce synthetic lethality in tumors with specific genetic backgrounds. The physicochemical properties of these inhibitors, particularly their solubility and stability, are paramount for their formulation, bioavailability, and ultimately, their therapeutic efficacy.
Solubility Profile of ATR Inhibitors
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. For a novel ATR inhibitor, a comprehensive solubility profile in various aqueous and organic solvents is essential.
Aqueous Solubility
Aqueous solubility is a key parameter influencing oral bioavailability. It is typically assessed in various buffers at different pH values to simulate the physiological conditions of the gastrointestinal tract.
Table 1: Representative Aqueous Solubility of a Fictional ATR Inhibitor ("ATR-IN-X")
| Solvent/Buffer (pH) | Solubility (µg/mL) | Method |
| Water | < 1 | Shake-flask |
| pH 1.2 (Simulated Gastric Fluid) | 5 | Shake-flask |
| pH 4.5 (Acetate Buffer) | 10 | Shake-flask |
| pH 6.8 (Simulated Intestinal Fluid) | 25 | Shake-flask |
| pH 7.4 (Phosphate Buffered Saline) | 30 | Shake-flask |
Organic Solvent Solubility
Solubility in organic solvents is crucial for compound handling, formulation development, and various in vitro assays.
Table 2: Representative Organic Solvent Solubility of a Fictional ATR Inhibitor ("ATR-IN-X")
| Solvent | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | > 100 |
| Ethanol | 15 |
| Methanol | 10 |
| Acetonitrile | 5 |
| Dichloromethane | 20 |
Stability Characteristics of ATR Inhibitors
Understanding the chemical stability of an ATR inhibitor is vital for determining its shelf-life, storage conditions, and potential degradation pathways.
Solid-State Stability
Solid-state stability is assessed under various stress conditions to evaluate the intrinsic stability of the API.
Table 3: Representative Solid-State Stability of a Fictional ATR Inhibitor ("ATR-IN-X") after 4 weeks
| Condition | Purity Change (%) | Appearance |
| 40°C / 75% RH | < 0.5 | No change |
| 60°C | < 1.0 | No change |
| High-Intensity Light | < 2.0 | Slight discoloration |
Solution-State Stability
Solution-state stability is critical for understanding the compound's behavior in biological matrices and during formulation.
Table 4: Representative Solution-State Stability of a Fictional ATR Inhibitor ("ATR-IN-X") in DMSO at Room Temperature
| Time Point | Purity (%) |
| 0 hours | 99.8 |
| 24 hours | 99.5 |
| 48 hours | 99.2 |
| 1 week | 98.0 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of solubility and stability studies.
Shake-Flask Method for Solubility Determination
-
Objective: To determine the equilibrium solubility of the ATR inhibitor in a specific solvent.
-
Procedure:
-
Add an excess amount of the compound to a known volume of the solvent in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove undissolved solids.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
HPLC Method for Purity and Stability Assessment
-
Objective: To determine the purity of the ATR inhibitor and monitor its degradation over time.
-
Instrumentation: A standard HPLC system equipped with a UV detector and a suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Analysis:
-
Inject a known concentration of the sample onto the column.
-
Monitor the elution of the compound and any degradation products using the UV detector at a specific wavelength.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures can aid in understanding the role and analysis of ATR inhibitors.
Caption: Simplified ATR signaling pathway in response to DNA damage and the point of intervention for an ATR inhibitor.
Caption: Experimental workflow for determining the solubility of an ATR inhibitor using the shake-flask method.
Conclusion and Future Directions
While specific data for "this compound" remains elusive in the public domain, this guide provides a robust framework for the characterization of novel ATR inhibitors. The solubility and stability of these compounds are critical parameters that significantly impact their potential as therapeutic agents. By following the outlined experimental protocols and understanding the underlying principles, researchers can generate the necessary data to advance their drug development programs.
For researchers working with a compound designated "this compound," it is recommended to consult internal documentation for its definitive chemical structure and name. Once the identity of the molecule is confirmed, the methodologies described in this guide can be applied to thoroughly characterize its physicochemical properties. Further studies, including formulation development, pharmacokinetic profiling, and in vivo efficacy testing, will be essential to fully evaluate its therapeutic potential.
The Impact of ATR Inhibition on Genomic Instability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Atr-IN-22" is not documented in publicly available scientific literature. This guide provides a comprehensive overview of the impact of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors on genomic instability, drawing upon data from well-characterized inhibitors of this class. The principles, experimental designs, and expected outcomes described herein are broadly applicable to the study of novel ATR inhibitors.
Executive Summary
Ataxia Telangiectasia and Rad3-related (ATR) is a master regulator of the DNA Damage Response (DDR), playing a pivotal role in maintaining genomic integrity, particularly in response to replication stress.[1][2][3] Cancer cells, often characterized by elevated levels of replication stress due to oncogene activation, exhibit a heightened dependence on the ATR signaling pathway for survival.[4][5] This creates a therapeutic window for ATR inhibitors, which can selectively induce synthetic lethality in tumor cells with specific genetic backgrounds, such as p53 or ATM deficiencies.[1][3] Inhibition of ATR abrogates critical cell cycle checkpoints, leading to the accumulation of DNA damage, replication fork collapse, and ultimately, cell death.[6][7] This guide details the molecular mechanisms of ATR inhibition, its consequences on genomic stability, and provides standardized protocols for its investigation.
The ATR-Chk1 Signaling Pathway and its Inhibition
The ATR-Chk1 pathway is a critical signaling cascade that senses and responds to single-stranded DNA (ssDNA), a common intermediate of DNA damage and stalled replication forks.[6][8] Upon recruitment to RPA-coated ssDNA, ATR, in complex with its interacting partner ATRIP, is activated by TopBP1.[1][2][9] Activated ATR then phosphorylates a multitude of downstream substrates, most notably the checkpoint kinase 1 (Chk1).[8][10] This phosphorylation event activates Chk1, which in turn phosphorylates downstream effectors such as the Cdc25 family of phosphatases, leading to their inactivation and subsequent cell cycle arrest, providing time for DNA repair.[4][11]
ATR inhibitors are small molecules that typically act as ATP-competitive inhibitors of the ATR kinase domain.[12] By blocking the catalytic activity of ATR, these inhibitors prevent the phosphorylation and activation of Chk1 and other downstream targets, effectively disabling the replication stress response pathway.
Figure 1: The ATR-Chk1 Signaling Pathway and the Point of Intervention for ATR Inhibitors.
Quantitative Data on ATR Inhibitors
The potency of ATR inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays. Below is a summary of reported IC50 values for several well-characterized ATR inhibitors.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| VE-821 (Berzosertib) | ATR | Biochemical (Kinase Assay) | 13 - 26 | [12] |
| ATR | Cellular (p-Chk1) | ~2300 | [13] | |
| AZD6738 (Ceralasertib) | ATR | Cellular | Not Specified | |
| Elimusertib (BAY-1895344) | ATR | Biochemical (Kinase Assay) | 7 | [12] |
| Camonsertib (RP-3500) | ATR | Biochemical (Kinase Assay) | 1.00 | [12] |
| NU6027 | ATR | Cellular | 6700 | [10] |
| ATR-IN-14 | ATR | Cellular (LoVo cells) | 64 | [12] |
Impact on Genomic Instability
Inhibition of ATR leads to a cascade of events that collectively increase genomic instability. In the absence of a functional ATR-mediated checkpoint, cells with ongoing replication stress or DNA damage fail to arrest the cell cycle. This premature entry into mitosis with under-replicated or damaged DNA results in catastrophic events such as chromosome pulverization and mitotic catastrophe.
Furthermore, ATR plays a direct role in stabilizing stalled replication forks.[7] Its inhibition leads to the collapse of these forks, generating DNA double-strand breaks (DSBs).[14] This accumulation of DSBs is a hallmark of genomic instability and can be visualized by the formation of nuclear foci of phosphorylated histone H2AX (γH2AX) and the recruitment of DNA repair proteins like RAD51.[14][15] The long-term consequences of ATR inhibition in susceptible cells include an increase in chromosomal aberrations, micronuclei formation, and ultimately, apoptosis or senescence.[6][16]
Figure 2: Logical Flow from ATR Inhibition to Genomic Instability and Cell Death.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of an ATR inhibitor on genomic instability.
Western Blotting for Chk1 Phosphorylation
This protocol is designed to measure the inhibition of ATR kinase activity by assessing the phosphorylation status of its direct downstream target, Chk1.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with the ATR inhibitor at various concentrations for a specified time (e.g., 1-2 hours) before inducing replication stress with an agent like hydroxyurea (HU) or UV irradiation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate. Image the blot using a chemiluminescence detection system.
Immunofluorescence for γH2AX Foci Formation
This method visualizes the formation of DNA double-strand breaks as a consequence of ATR inhibition.
Materials:
-
Cells grown on coverslips
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2AX (Ser139) (γH2AX)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with the ATR inhibitor, alone or in combination with a DNA damaging agent.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[4]
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-γH2AX antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto slides using antifade medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the abrogation of the S and G2/M checkpoints following ATR inhibition.
Materials:
-
Cell suspension
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the ATR inhibitor and a cell cycle synchronizing agent (e.g., hydroxyurea to arrest in S phase, or a CDK1 inhibitor to arrest in G2). Release from the block and collect cells at various time points.
-
Fixation: Harvest and wash the cells with PBS, then fix by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.[11][17]
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Model the cell cycle distribution to determine the percentage of cells in G1, S, and G2/M phases. A failure to arrest in S or G2 after DNA damage in the presence of the ATR inhibitor indicates checkpoint abrogation.
References
- 1. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crpr-su.se [crpr-su.se]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. Identification and evaluation of a potent novel ATR inhibitor, NU6027, in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of ATR Kinase Inhibitors
Introduction
Ataxia telangiectasia and Rad3-related (ATR) is a crucial protein kinase in the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic integrity.[1][2] It is activated by single-stranded DNA, which can arise during replication stress—a common feature of cancer cells.[3] Upon activation, ATR phosphorylates a cascade of downstream targets, including Chk1, to initiate cell cycle arrest, promote DNA repair, and prevent the collapse of replication forks.[3][4] Due to the high levels of replication stress in cancer cells, they are particularly dependent on the ATR pathway for survival.[3] This dependency makes ATR a promising therapeutic target, and the development of specific ATR inhibitors is a key strategy in cancer medicine.[2] These inhibitors can sensitize cancer cells to DNA-damaging agents and exhibit synthetic lethality in tumors with specific DNA repair defects.[5]
This document provides detailed protocols for in vitro biochemical and cell-based assays to characterize the activity of ATR inhibitors, such as Atr-IN-22.
Data Presentation: Comparative Activity of ATR Inhibitors
The following table summarizes the inhibitory activity of several known ATR inhibitors at varying ATP concentrations, providing a baseline for comparison.
| Compound | IC50 (Km ATP) | IC50 (10 µM ATP) | IC50 (1 mM ATP) |
| Berzosertib (VE-822) | 0.2 nM | 7.6 nM | 4.2 µM |
| Elimusertib (BAY-1895344) | 3.7 nM | 0.6 µM | >100 µM |
| Camonsertib (RP-3500) | 0.2 nM | 3.1 nM | >100 µM |
| Tuvusertib | 24 nM | 4.7 µM | >100 µM |
| Data sourced from Reaction Biology's ATR Kinase Assay Service.[6] |
Experimental Protocols
Biochemical Assay: In Vitro ATR Kinase Activity (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the direct inhibitory effect of a compound on ATR kinase activity. The assay quantifies the phosphorylation of a p53-based substrate by the ATR/ATRIP complex.[7][8][9]
a. Materials and Reagents:
-
Human recombinant ATR/ATRIP complex
-
ATP
-
Assay Buffer (e.g., 25 mM HEPES pH 8.0, 0.01% Brij-35, 1% Glycerol, 5 mM DTT, 1 mg/mL BSA)[9]
-
Stop Solution (e.g., 12.5 mM HEPES pH 8.0, 250 mM EDTA)[9]
-
Detection Buffer containing d2-labelled anti-GST antibody and Europium-labelled anti-phospho-p53 (Ser15) antibody[7][8]
-
This compound or other test compounds
-
384-well low-volume plates
-
HTRF-compatible plate reader
b. Experimental Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the reaction buffer to the desired final concentrations.[9]
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound to the wells of a 384-well plate.[9]
-
Add 2.5 µL of a solution containing the ATR/ATRIP enzyme and the GST-cMyc-p53 substrate (e.g., final concentrations of ~1 ng/µL ATR/ATRIP and 50 nM substrate).[7][9]
-
Centrifuge the plate briefly (e.g., 1500 rpm for 40s) and pre-incubate for 10-30 minutes at room temperature.[9][10]
-
-
Initiation of Reaction:
-
Termination and Detection:
-
Data Acquisition:
-
Data Analysis:
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay: Inhibition of ATR Signaling (pChk1 Western Blot)
This protocol assesses the ability of an ATR inhibitor to block the phosphorylation of its downstream target, Chk1, in cells subjected to DNA damage.
a. Materials and Reagents:
-
Cancer cell line (e.g., MCF7)[4]
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., Hydroxyurea (HU) or UV radiation)[4]
-
This compound or other test compounds
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
Western blot transfer system (membranes, buffers)
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, anti-Actin or Tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
b. Experimental Procedure:
-
Cell Culture: Seed cells in 6-well plates and allow them to adhere and grow to ~70-80% confluency.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Induction of DNA Damage:
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe for total Chk1 and a loading control (e.g., Actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. Normalize the phospho-Chk1 signal to the total Chk1 and loading control signals.
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Targeting ATR in Cancer Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. In vitro ATR kinase assay [bio-protocol.org]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. Assay in Summary_ki [bdb99.ucsd.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for ATR-IN-22 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of ATR-IN-22, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, in cell culture experiments. ATR is a critical regulator of the DNA damage response (DDR), a network of signaling pathways that maintain genomic integrity. Cancer cells, often characterized by increased replication stress and defects in other DDR pathways, exhibit a heightened dependency on ATR for survival. This dependency makes ATR an attractive therapeutic target. ATR inhibitors can sensitize cancer cells to DNA-damaging agents and induce synthetic lethality in tumors with specific genetic backgrounds, such as those with mutations in ATM or p53.
Disclaimer: As of the latest literature review, specific data for a compound designated "this compound" is not publicly available. The following protocols and data are based on well-characterized and widely used ATR inhibitors such as VE-822 (Berzosertib) and AZD6738 (Ceralasertib). Researchers using this compound should perform initial dose-response studies to determine its optimal working concentration and validate the protocols accordingly.
Mechanism of Action
ATR is a serine/threonine kinase that is activated in response to single-stranded DNA (ssDNA), which forms at stalled replication forks and during the processing of DNA damage. Once activated, ATR phosphorylates a multitude of substrates, most notably Checkpoint Kinase 1 (Chk1).[1] Phosphorylated Chk1 orchestrates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair.[1][2] ATR also plays a role in stabilizing replication forks and promoting DNA repair through homologous recombination.
This compound, as an ATR inhibitor, competitively binds to the ATP-binding pocket of the ATR kinase, preventing the phosphorylation of its downstream targets. This abrogation of the ATR signaling cascade leads to:
-
Checkpoint Abrogation: Cells with DNA damage fail to arrest at the G2/M checkpoint and prematurely enter mitosis, leading to mitotic catastrophe and cell death.[3]
-
Increased Replication Stress: Inhibition of ATR can lead to the collapse of stalled replication forks, resulting in DNA double-strand breaks.
-
Inhibition of DNA Repair: ATR inhibition impairs homologous recombination, a major pathway for repairing double-strand breaks.
Data Presentation: Efficacy of ATR Inhibitors in Cancer Cell Lines
The following tables summarize the in vitro efficacy of commonly used ATR inhibitors across various cancer cell lines. This data can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of ATR Inhibitors in Cell Viability Assays
| Cell Line | Cancer Type | ATR Inhibitor | IC50 (nM) | Assay Duration | Reference |
| HT29 | Colorectal Cancer | VE-822 | 19 | 72 hours | [4] |
| PSN-1 | Pancreatic Cancer | VE-822 | 19 | Not Specified | [5] |
| MiaPaCa-2 | Pancreatic Cancer | VE-822 | 19 | Not Specified | [5] |
| A549 | Lung Cancer | AZD6738 | 900 (approx.) | 72 hours | [3] |
| Cal27 | Head and Neck Cancer | AZD6738 | Not Specified | 72 hours | [3] |
| FaDu | Head and Neck Cancer | AZD6738 | Not Specified | 72 hours | [3] |
| HCT116 | Colorectal Cancer | AZD6738 | ≥1000 | 72 hours | [6] |
| SNU478 | Biliary Tract Cancer | AZD6738 | 100-500 (approx.) | 5 days | [7] |
| SNU869 | Biliary Tract Cancer | AZD6738 | 100-500 (approx.) | 5 days | [7] |
| TOV-21G | Ovarian Cancer | Unnamed ATRi | 300 | Not Specified | [8] |
| MV-4-11 | Leukemia | Unnamed ATRi | 270 | Not Specified | [8] |
Table 2: Effective Concentrations of ATR Inhibitors in Mechanistic Assays
| Cell Line | Assay Type | ATR Inhibitor | Concentration | Effect | Reference |
| MiaPaCa-2, PSN-1 | Western Blot | VE-822 | 80 nM | Attenuation of ATR signaling | [4] |
| HT29, HCT116, SW480, DLD-1 | Western Blot | AZD6738 | 0.5 µM | Inhibition of Chk1 phosphorylation | [2] |
| NCI-H460, NCI-H1299 | Clonogenic Assay | AZD6738 | Varies | Radiosensitization | [9] |
| DLD1 | Clonogenic Assay | AZD6738 | Varies | Radiosensitization | [3] |
| SNU478, SNU869 | Western Blot | AZD6738 | 0.1, 0.5, 1 µM | Blockade of p-Chk1 | [7] |
Experimental Protocols
General Guidelines for Handling this compound
-
Reconstitution: Reconstitute the lyophilized powder in a suitable solvent, such as DMSO, to create a stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, prepare fresh dilutions of the stock solution in the appropriate cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all experimental conditions, including vehicle controls, and is non-toxic to the cells (typically ≤ 0.1%).
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to start with for a novel ATR inhibitor would be from 1 nM to 10 µM. Include a vehicle-only control (e.g., DMSO).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours (or a desired time point) at 37°C in a humidified 5% CO2 incubator.[2][3]
-
Add 20 µL of the MTS/MTT reagent to each well and incubate for 1-4 hours at 37°C, or according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to calculate the IC50 value.
Protocol 2: Western Blot Analysis of ATR Pathway Inhibition
This protocol assesses the effect of this compound on the phosphorylation of key downstream targets of ATR, such as Chk1.
Materials:
-
6-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
Optional: DNA damaging agent (e.g., Hydroxyurea, UV radiation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Chk1 (Ser345), anti-Chk1, anti-γH2AX, anti-Actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values) or vehicle control for a specified time (e.g., 1-24 hours).
-
Optional: To induce ATR activity, treat the cells with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 2-4 hours or UV-C at 10-20 J/m²) during the final hours of the inhibitor treatment.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Chk1 Ser345) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total Chk1 and a loading control (e.g., Actin or GAPDH) to ensure equal protein loading.
Protocol 3: Clonogenic Survival Assay
This assay measures the ability of single cells to proliferate and form colonies after treatment with this compound, providing an assessment of long-term cytotoxicity.
Materials:
-
6-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 200-1000 cells per well, to be optimized for each cell line) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the plates for 10-14 days at 37°C in a humidified 5% CO2 incubator, allowing colonies to form. The medium can be carefully replaced every 3-4 days if necessary.
-
Wash the colonies with PBS and fix them with 100% methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group:
-
PE = (number of colonies formed / number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
-
Visualization of Signaling Pathways and Workflows
Caption: ATR Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis.
Caption: Experimental workflow for the Clonogenic Survival Assay.
References
- 1. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR inhibitor AZD6738 increases the sensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting repair of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiosensitization by the ATR Inhibitor AZD6738 through Generation of Acentric Micronuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer [e-crt.org]
- 8. | BioWorld [bioworld.com]
- 9. ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ATR Inhibitors in Mouse Xenograft Models
Atr-IN-22
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific preclinical data for a compound designated "this compound" is publicly available in the reviewed literature. The following application notes and protocols are based on published studies for the well-characterized and clinically evaluated ATR inhibitors, VE-822 and VX-970 (also known as Berzosertib or M6620). These compounds serve as representative examples for designing and executing xenograft studies with ATR inhibitors. Researchers should perform dose-finding and toxicity studies for any new compound, including this compound.
Application Notes
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a network of signaling pathways that detects and repairs DNA damage to maintain genomic integrity.[1][2] In many cancer cells, the DDR pathway is compromised, leading to a greater reliance on ATR for survival, especially when under replicative stress induced by DNA-damaging agents.[3] Inhibition of ATR can therefore selectively sensitize cancer cells to chemotherapy and radiation, a concept known as synthetic lethality.[4]
Mouse xenograft models are indispensable for the preclinical evaluation of ATR inhibitors. These in vivo models allow for the assessment of a compound's anti-tumor efficacy, pharmacokinetics, pharmacodynamics, and potential toxicities in a living organism. The data generated from these studies are crucial for determining the therapeutic potential of a novel ATR inhibitor and for guiding its clinical development.
This document provides a detailed protocol for the use of ATR inhibitors in mouse xenograft models, based on the available data for VE-822 and VX-970.
Signaling Pathway
The ATR signaling pathway is activated in response to single-stranded DNA (ssDNA), which can arise from DNA damage or stalled replication forks. ATR, in complex with its partner ATRIP, is recruited to RPA-coated ssDNA. This triggers a signaling cascade that leads to the phosphorylation of multiple downstream targets, including Chk1, which in turn mediates cell cycle arrest, DNA repair, and replication fork stabilization. Inhibition of ATR disrupts this protective response, leading to the accumulation of DNA damage and ultimately cell death in cancer cells.
Caption: ATR Signaling Pathway and Point of Inhibition.
Experimental Protocols
Formulation of ATR Inhibitor
The formulation of the ATR inhibitor is critical for ensuring its solubility, stability, and bioavailability in vivo.
Based on VE-822 and VX-970:
-
For Oral Gavage (p.o.):
-
Vehicle: 10% Vitamin E TPGS (d-alpha tocopheryl polyethylene glycol 1000 succinate) in sterile water.[3][5]
-
Preparation:
-
Warm the 10% Vitamin E TPGS solution to 37°C.
-
Add the powdered ATR inhibitor to the warmed vehicle to achieve the desired final concentration (e.g., 6 mg/mL for a 60 mg/kg dose in a 10 mL/kg dosing volume).
-
Vortex and/or sonicate until the compound is fully dissolved or forms a homogenous suspension.
-
Prepare fresh on each day of dosing.
-
-
-
For Intravenous Injection (i.v.):
-
Vehicle: 12% Captisol in sterile water, pH adjusted to 4 with acetic acid.
-
Preparation:
-
Prepare the 12% Captisol solution.
-
Adjust the pH to 4.0 using acetic acid.
-
Add the ATR inhibitor to the vehicle to the desired final concentration.
-
Ensure complete dissolution. The solution should be clear.
-
Sterile filter the final solution through a 0.22 µm filter before injection.
-
-
Mouse Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous xenograft model.
-
Cell Culture:
-
Animal Model:
-
Use immunodeficient mice, such as athymic nude (Nu/Nu) or NOD/SCID mice, 6-8 weeks of age.[6]
-
Allow mice to acclimatize for at least one week before any experimental procedures.
-
-
Tumor Cell Implantation:
-
Harvest and wash the cancer cells with sterile, serum-free medium or PBS.
-
Resuspend the cells to a final concentration of 1 x 107 to 2 x 107 cells/mL.
-
For enhanced tumor take rate, mix the cell suspension 1:1 with Matrigel®.
-
Inject 100-200 µL of the cell suspension (1-2 x 106 cells) subcutaneously into the flank of each mouse.
-
Dosing and Monitoring
-
Tumor Growth Monitoring:
-
Begin monitoring tumor growth 4-7 days post-implantation.[6]
-
Measure tumor dimensions with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
-
Treatment Initiation:
-
Randomize mice into treatment groups when tumors reach a mean volume of 100-200 mm3.
-
-
Drug Administration:
-
Monotherapy: Administer the ATR inhibitor according to the selected dose and schedule (see tables below).
-
Combination Therapy: When combining with chemotherapy (e.g., cisplatin, irinotecan) or radiation, the timing of ATR inhibitor administration is critical. Preclinical studies suggest that administering the ATR inhibitor 12-24 hours after the DNA-damaging agent can be optimal.[4]
-
-
Monitoring:
-
Monitor tumor volume throughout the study.
-
Record the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
Define study endpoints, such as a maximum tumor volume or signs of significant toxicity, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting ATR in vivo using the novel inhibitor VE-822 results in selective sensitization of pancreatic tumors to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I Trial of First-in-Class ATR Inhibitor M6620 (VX-970) as Monotherapy or in Combination With Carboplatin in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xenograft Animal Service: Immunocompromised NOD/SCID Mice - Altogen Labs [altogenlabs.com]
Application Notes and Protocols: Synergistic Antitumor Activity of ATR Inhibitors in Combination with Chemotherapy
For Research Use Only.
Introduction
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of pathways essential for maintaining genomic integrity.[1][2][3] In response to DNA damage and replication stress, often induced by chemotherapeutic agents, ATR activates downstream signaling to initiate cell cycle arrest, stabilize replication forks, and facilitate DNA repair.[1][2][4] Many cancer cells exhibit an increased reliance on the ATR pathway due to oncogene-induced replication stress and defects in other DDR pathways, making ATR an attractive therapeutic target.[1][3]
Inhibition of ATR can prevent cancer cells from repairing the DNA lesions caused by cytotoxic chemotherapy, leading to a state of "synthetic lethality" where the combination of two otherwise non-lethal events results in cell death.[3][5] This strategy aims to enhance the efficacy of standard chemotherapies and overcome mechanisms of drug resistance.[2][6] Preclinical and clinical studies have shown that combining ATR inhibitors, such as Atr-IN-22 and others in its class (e.g., VE-821, AZD6738, Berzosertib), with DNA-damaging agents like cisplatin and gemcitabine results in synergistic antitumor effects across a range of cancer types.[6][7][8][9][10][11]
These application notes provide an overview of the preclinical data and detailed protocols for studying the combination of ATR inhibitors with chemotherapy.
Mechanism of Action: ATR Inhibition and Chemotherapy Synergy
Chemotherapeutic agents like cisplatin (a platinum-based agent that forms DNA adducts and crosslinks) and gemcitabine (a nucleoside analog that inhibits DNA synthesis) induce significant DNA damage and replication stress.[4][6] This stress activates the ATR-Chk1 signaling cascade.[4] ATR, in complex with ATRIP, is recruited to sites of single-stranded DNA (ssDNA) coated by RPA.[2] Activated ATR then phosphorylates a multitude of substrates, most notably Checkpoint Kinase 1 (Chk1), which in turn phosphorylates effectors like CDC25 phosphatases to induce cell cycle arrest, typically at the S and G2/M phases.[1][4] This pause allows the cell time to repair the DNA damage.
By inhibiting ATR's kinase activity, an ATR inhibitor prevents the phosphorylation of Chk1 and other downstream targets.[6] This abrogation of the cell cycle checkpoint forces cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[1][11] The inability to repair chemotherapy-induced DNA damage results in a synergistic increase in cancer cell death.[6][8]
Quantitative Data Summary
The combination of ATR inhibitors with chemotherapy has been shown to significantly reduce the half-maximal inhibitory concentration (IC50) of the chemotherapeutic agent and demonstrate synergistic cytotoxicity.
Table 1: Synergistic Effects of ATR Inhibitors with Gemcitabine in Pancreatic Cancer Cells
| Cell Line | ATRi Monotherapy IC50 (µM) | Gemcitabine Monotherapy IC50 (nM) | Combination Effect | Reference |
| Various | Not specified | Not specified | >10-fold improvement in EC50 values for Elimusertib (ATRi) when combined with GEM. | [9] |
| AsPC-1 | 0.058 (Elimusertib) | >100 | EC50 for Elimusertib shifted to <0.002 µM when combined with GEM. | [9] |
| BxPC-3 | ~2.4 (AZ20) | Not specified | Synergistic inhibition of cell growth and cooperative induction of cell death. | [6] |
| HPAC | Not specified | Not specified | Synergistic inhibition of cell growth and cooperative induction of cell death. | [6] |
| PDAC Panel | GR50: 1.4 - 1.97 (AZD6738) | Not specified | Low concentrations of gemcitabine greatly reduced the GR50 of AZD6738. | [12] |
Data synthesized from multiple preclinical studies. Exact values may vary based on experimental conditions.
Table 2: Synergistic Effects of ATR Inhibitors with Cisplatin
| Cancer Type | Cell Line | Combination Effect | Key Finding | Reference |
| Ewing Sarcoma | Multiple | Profound synergy; >90% inhibition of cell viability at inactive concentrations of single agents. | Synergy is driven by EWS-FLI1-dependent loss of CHEK1 expression. | [7][11] |
| Esophageal | OE21, FLO-1 | Increased tumor cell kill with VX-970 (ATRi) and cisplatin/carboplatin. | VX-970 acts as an effective chemosensitizer. | [13] |
| Colorectal | HCT116 (p53-/-) | Enhanced cisplatin sensitivity with genetic inhibition of ATR. | Suggests a strategy for synthetic lethality in p53-deficient tumors. | [5] |
| Various | U2OS | Striking synergy between ATR inhibitors and cisplatin. | Sensitization is consistent with ATR's role in repairing platinum-induced DNA damage. | [7] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in preclinical studies for evaluating the combination of an ATR inhibitor with chemotherapy.
Protocol 1: Cell Viability and Synergy Assessment
This protocol determines the cytotoxic effects of single-agent and combination treatments and quantifies synergy.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS)
-
96-well flat-bottom cell culture plates
-
This compound (or other ATR inhibitor)
-
Chemotherapeutic agent (e.g., Cisplatin, Gemcitabine)
-
Cell viability reagent (e.g., CellTiter-Glo®, AlamarBlue®, MTS)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of the ATR inhibitor and the chemotherapeutic agent. For combination studies, prepare a matrix of concentrations.
-
Treatment: Remove the old medium and add fresh medium containing the drugs (single agents or combinations). Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot dose-response curves and calculate IC50 values for single agents using non-linear regression.
-
For combination data, use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot for Pathway Modulation
This protocol assesses the pharmacodynamic effect of the ATR inhibitor on its direct downstream target, Chk1.
Materials:
-
6-well cell culture plates
-
This compound and Chemotherapeutic agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., PVDF membranes)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, anti-γH2AX (Ser139), anti-Actin or anti-Tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the chemotherapeutic agent for a specified time (e.g., 24 hours) to induce DNA damage. Then, add the ATR inhibitor for a shorter duration (e.g., 1-2 hours) as a co-treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply the ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system. A decrease in the p-Chk1 signal relative to total Chk1 indicates successful ATR inhibition. An increase in γH2AX indicates enhanced DNA damage.
Conclusion
The combination of ATR inhibitors like this compound with standard chemotherapy represents a promising strategy to enhance antitumor efficacy.[6] By disabling a key DNA repair pathway, these inhibitors can potentiate the cytotoxic effects of DNA-damaging agents, leading to synergistic cancer cell killing.[9][10] The protocols outlined here provide a framework for researchers to investigate this synergy in various cancer models, assess pathway modulation, and contribute to the development of more effective cancer therapies.
References
- 1. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting ATR as Cancer Therapy: A new era for synthetic lethality and synergistic combinations? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prospects for the Use of ATR Inhibitors to Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATR mediates cisplatin resistance in a p53 genotype-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. ATR kinase inhibition sensitizes quiescent human cells to the lethal effects of cisplatin but increases mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gemcitabine and ATR inhibitors synergize to kill PDAC cells by blocking DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Cell Context Is the Third Axis of Synergy for the Combination of ATR Inhibition and Cisplatin in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The ATR inhibitor AZD6738 synergizes with gemcitabine in vitro and in vivo to induce pancreatic ductal adenocarcinoma regression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunofluorescence Staining of γH2AX with an ATR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphorylation of the histone variant H2AX at serine 139, termed γH2AX, is a sensitive and specific marker for DNA double-strand breaks (DSBs) and is a critical event in the cellular DNA damage response (DDR). The formation of discrete nuclear foci containing γH2AX can be visualized and quantified using immunofluorescence microscopy, providing a powerful tool to assess DNA damage and the efficacy of DNA-damaging agents or inhibitors of DDR pathways.
Ataxia telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DDR, primarily activated by single-stranded DNA (ssDNA) regions that arise at stalled replication forks or during the processing of other DNA lesions. ATR activation leads to the phosphorylation of a cascade of downstream targets, including Chk1 and H2AX, to coordinate cell cycle arrest, DNA repair, and replication fork stability.
ATR inhibitors are a class of therapeutic agents that are being actively investigated for their potential to sensitize cancer cells to DNA-damaging therapies. By blocking ATR activity, these inhibitors can prevent the proper response to replication stress, leading to the accumulation of DNA damage and ultimately cell death. This document provides detailed protocols for the immunofluorescence staining of γH2AX in cultured cells, with a specific focus on evaluating the effects of an ATR inhibitor, exemplified here as Atr-IN-22.
Signaling Pathway of ATR and γH2AX Formation
ATR is a key kinase in the DNA damage response, particularly in response to replication stress. When replication forks stall, long stretches of single-stranded DNA (ssDNA) are generated and coated by Replication Protein A (RPA). This RPA-ssDNA structure serves as a platform to recruit and activate the ATR-ATRIP complex. Once activated, ATR phosphorylates a number of downstream substrates, including the checkpoint kinase Chk1 and the histone variant H2AX. The phosphorylation of H2AX to form γH2AX marks the sites of DNA damage and serves to amplify the DDR signal by recruiting other repair and signaling proteins. Inhibition of ATR with a specific inhibitor like this compound is expected to abrogate the downstream signaling, which can, under certain conditions of replicative stress, lead to an increase in unresolved DNA damage and a subsequent, potentially ATM-dependent, increase in γH2AX foci.
Caption: ATR signaling pathway in response to DNA damage and its inhibition.
Experimental Protocols
General Workflow for Immunofluorescence Staining of γH2AX
The overall workflow for assessing the effect of an ATR inhibitor on γH2AX foci formation involves several key steps: cell culture and treatment, immunofluorescence staining, image acquisition, and image analysis.
Caption: Experimental workflow for γH2AX immunofluorescence staining.
Detailed Protocol for γH2AX Immunofluorescence
Materials:
-
Cell Culture: Appropriate cell line, culture medium, fetal bovine serum (FBS), penicillin-streptomycin.
-
Reagents for Staining:
-
This compound (or other ATR inhibitor)
-
DNA damaging agent (optional, e.g., Hydroxyurea, UV irradiation)
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.25% Triton X-100 in PBS
-
Blocking solution: 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS
-
Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Goat anti-mouse IgG (H+L) secondary antibody, conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear counterstain: 4',6-diamidino-2-phenylindole (DAPI)
-
Antifade mounting medium
-
-
Equipment:
-
Cell culture incubator
-
96-well imaging plates or coverslips in multi-well plates
-
Fluorescence microscope with appropriate filters
-
Procedure:
-
Cell Seeding:
-
Seed cells onto 96-well imaging plates or coverslips at a density that will result in 50-70% confluency at the time of fixation.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
-
Treatment:
-
Prepare working solutions of this compound and any DNA damaging agent in culture medium.
-
Remove the old medium and add the treatment medium to the cells.
-
Control Groups:
-
Vehicle control (e.g., DMSO)
-
This compound alone
-
DNA damaging agent alone (if applicable)
-
-
Experimental Group:
-
This compound in combination with a DNA damaging agent.
-
-
Incubate for the desired time period (e.g., 1, 6, 24 hours). The optimal concentration of this compound and treatment time should be determined empirically for each cell line and experimental condition.
-
-
Fixation:
-
Carefully aspirate the medium.
-
Wash the cells once with PBS.
-
Add 4% PFA in PBS and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.25% Triton X-100 in PBS and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking solution and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-γH2AX primary antibody in the blocking solution according to the manufacturer's recommendations (a typical starting dilution is 1:500).
-
Aspirate the blocking solution and add the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in the blocking solution according to the manufacturer's recommendations (a typical starting dilution is 1:1000).
-
Aspirate the wash buffer and add the diluted secondary antibody.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Add DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
If using coverslips, carefully invert them onto a drop of antifade mounting medium on a microscope slide and seal the edges with nail polish.
-
If using imaging plates, add a small volume of PBS or mounting medium to the wells to prevent drying.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope. Capture images of the DAPI (blue) and γH2AX (e.g., green) channels.
-
Quantify the number of γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji, CellProfiler). A typical workflow involves segmenting the nuclei based on the DAPI signal and then identifying and counting the foci within each nucleus in the γH2AX channel.
-
Data Presentation
Quantitative data from γH2AX foci analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
| Treatment Group | This compound Concentration (µM) | DNA Damaging Agent | Average γH2AX Foci per Nucleus (± SEM) | Percentage of Foci-Positive Cells (>5 foci) |
| Vehicle Control | 0 | None | 1.2 ± 0.3 | 5% |
| This compound | User-defined | None | User-defined | User-defined |
| DNA Damaging Agent | 0 | Specify | 25.6 ± 2.1 | 85% |
| This compound + DNA Damaging Agent | User-defined | Specify | User-defined | User-defined |
Note: The values in this table are for illustrative purposes only and will need to be determined experimentally.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., normal goat serum). |
| Primary or secondary antibody concentration too high | Titrate antibody concentrations to determine the optimal dilution. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Weak or No Signal | Primary or secondary antibody not working | Use a positive control (e.g., cells treated with a known DNA damaging agent). Check antibody datasheets for recommended applications and dilutions. |
| Inefficient permeabilization | Ensure the permeabilization step is performed correctly. | |
| Fluorophore has been photobleached | Minimize exposure to light during staining and imaging. Use an antifade mounting medium. | |
| Foci are difficult to distinguish | High density of foci | Reduce the concentration of the DNA damaging agent or the treatment time. |
| Poor image quality | Optimize microscope settings (exposure time, gain). |
Conclusion
The immunofluorescence staining of γH2AX is a robust and widely used method for quantifying DNA damage. The combination of this assay with the use of specific inhibitors such as this compound provides a powerful platform for investigating the role of the ATR pathway in the DNA damage response and for evaluating the pharmacodynamic effects of novel cancer therapeutics. The protocols and guidelines presented here offer a comprehensive framework for researchers to successfully implement this technique in their studies.
Application Notes and Protocols: CRISPR Screen to Identify Atr-IN-22 Resistance Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the cellular response to DNA damage and replication stress.[1][2] Due to the elevated levels of replication stress in cancer cells, they are often highly dependent on ATR for survival, making it a promising target for cancer therapy.[1][2] Several ATR inhibitors are currently in clinical development.[2][3][4] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. Understanding the genetic mechanisms that lead to resistance is crucial for identifying patient populations most likely to respond to treatment and for developing strategies to overcome resistance.
This document outlines protocols for utilizing genome-wide CRISPR-Cas9 screens to identify genes that, when knocked out or overexpressed, confer resistance to ATR inhibitors like Atr-IN-22. We provide detailed methodologies for performing these screens and for validating the identified candidate genes. While the specific inhibitor this compound is not extensively documented in publicly available CRISPR screen literature, the principles and identified resistance mechanisms for other well-studied ATR inhibitors such as AZD6738 and VE822 are highly relevant and form the basis of these protocols.[1][2][5][6]
Mechanisms of Resistance to ATR Inhibitors
CRISPR screens have uncovered various mechanisms by which cancer cells can develop resistance to ATR inhibitors. These can be broadly categorized as:
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Restoration of DNA Replication Fork Stability: A primary function of ATR is to stabilize stalled replication forks.[1][7] Some resistance mechanisms involve bypassing this requirement. For instance, loss of MED12 or LIAS has been shown to stabilize the replication fork in the presence of ATR inhibitors.[1][5]
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Prevention of Apoptosis: ATR inhibition can induce apoptosis in cancer cells.[7] Genes that regulate apoptosis can therefore modulate sensitivity to these drugs. For example, the loss of LUC7L3 has been shown to confer resistance by suppressing ATR inhibitor-induced apoptosis.[5]
-
Alterations in Cell Cycle Control: The ATR signaling cascade, through its downstream effector CHK1, is crucial for cell cycle arrest in response to DNA damage.[1][8] Resistance can arise from mutations that uncouple cell cycle progression from ATR activity. A notable example is the loss of CDC25A, which prevents premature mitotic entry in response to ATR inhibitors, thereby conferring resistance.[9]
-
Disruption of Nonsense-Mediated Decay (NMD): Recent studies have implicated the NMD pathway in the response to ATR inhibitors. Loss of the NMD factor UPF2 has been identified as a mediator of resistance.[10]
Experimental Workflows and Signaling Pathways
ATR Signaling Pathway in Response to Replication Stress
The following diagram illustrates the central role of ATR in the DNA damage response pathway, which is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks.[1][8][11]
Caption: ATR signaling pathway activated by replication stress and targeted by ATR inhibitors.
CRISPR-Cas9 Knockout Screen Workflow for Resistance Gene Identification
The diagram below outlines the key steps in a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to an ATR inhibitor.[5][10]
Caption: Workflow for a pooled CRISPR-Cas9 knockout screen to find ATRi resistance genes.
Quantitative Data Summary
The following tables summarize representative data from published CRISPR screens for ATR inhibitor resistance. These tables provide a template for how to present data from a screen with this compound.
Table 1: Top Candidate Genes from a Genome-Wide CRISPR Knockout Screen for ATR Inhibitor Resistance
| Gene | Description | Enrichment Score (Log2 Fold Change) | p-value | Reference Cell Line | ATR Inhibitor |
| CDC25A | Cell division cycle 25A phosphatase | High | < 0.05 | Various | AZD6738 |
| MED12 | Mediator complex subunit 12 | High | < 0.05 | HeLa | VE822, AZD6738 |
| LIAS | Lipoic acid synthetase | High | < 0.05 | HeLa | VE822, AZD6738 |
| LUC7L3 | LUC7 like 3 pre-mRNA splicing factor | High | < 0.05 | HeLa | VE822, AZD6738 |
| UPF2 | UPF2 regulator of nonsense transcripts | High | < 0.05 | AGS | AZD6738 |
| CDK2 | Cyclin dependent kinase 2 | High | < 0.05 | AGS | AZD6738 |
| CCNE1 | Cyclin E1 | High | < 0.05 | AGS | AZD6738 |
Data is synthesized from multiple sources for illustrative purposes.[1][9][10]
Table 2: Validation of Candidate Resistance Genes - IC50 Shift
| Gene Knockout | Parental IC50 (µM) | Knockout IC50 (µM) | Fold Resistance | Validation Method | ATR Inhibitor |
| Control | 1.2 | 1.2 | 1.0 | siRNA | AZD6738 |
| CDC25A | 1.2 | >10.0 | >8.3 | CRISPR KO | AZD6738 |
| MED12 | 0.8 | 2.5 | 3.1 | siRNA | VE822 |
| UPF2 | 0.5 | 2.0 | 4.0 | CRISPR KO | AZD6738 |
IC50 values are representative and compiled from published findings.[1][9][10]
Detailed Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen
This protocol is adapted from studies identifying resistance genes to ATR inhibitors VE822 and AZD6738.[1][5]
1. Cell Line and Library Selection:
-
Choose a cancer cell line of interest that is sensitive to this compound.
-
Ensure the cell line stably expresses Cas9. If not, generate a Cas9-expressing line by lentiviral transduction and selection.
-
Use a genome-wide sgRNA library, such as the Brunello library, which targets ~19,000 genes with an average of four sgRNAs per gene.[5]
2. Lentivirus Production and Titer Determination:
-
Package the sgRNA library into lentiviral particles by transfecting HEK293T cells with the library plasmid and packaging plasmids.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Determine the viral titer to ensure a low multiplicity of infection (MOI) of 0.3-0.5 for the screen.
3. CRISPR Library Transduction:
-
Plate the Cas9-expressing cells.
-
Transduce the cells with the sgRNA library lentivirus at an MOI of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Maintain a sufficient number of cells to achieve at least 250-500 fold library coverage.[5]
4. Selection and Expansion:
-
Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
-
After selection, expand the cell population. Collect a baseline cell pellet (Day 0) for later analysis.
5. Drug Treatment:
-
Split the cell population into two groups: a treatment group and a control group.
-
Treat the treatment group with a concentration of this compound that results in significant but not complete cell killing (e.g., IC80).
-
Treat the control group with the vehicle (e.g., DMSO).
-
Culture the cells for 14-21 days, passaging as needed and maintaining library coverage.
6. Genomic DNA Extraction and sgRNA Sequencing:
-
Harvest cell pellets from both the treatment and control populations.
-
Extract genomic DNA (gDNA).
-
Use PCR to amplify the sgRNA-containing regions from the gDNA.
-
Perform next-generation sequencing on the PCR amplicons to determine the representation of each sgRNA.
7. Data Analysis:
-
Align sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Normalize the read counts.
-
Calculate the log2 fold change of each sgRNA in the this compound-treated population compared to the DMSO-treated population.
-
Use statistical methods (e.g., MAGeCK) to identify genes that are significantly enriched in the treated population. These are the candidate resistance genes.
Protocol 2: Validation of Candidate Resistance Genes
1. Individual Gene Knockout using CRISPR-Cas9:
-
Design 2-3 independent sgRNAs targeting the candidate gene.
-
Clone the sgRNAs into a Cas9-expressing vector or deliver them as ribonucleoproteins (RNPs).[10]
-
Transfect or electroporate the target cells.
-
Select for edited cells and expand the population or isolate single-cell clones.
-
Verify gene knockout by Western blot or sequencing.
2. Cell Viability and IC50 Determination:
-
Plate the knockout and parental (or non-targeting control) cells in 96-well plates.
-
Treat the cells with a range of concentrations of this compound.
-
After 72-96 hours, assess cell viability using a reagent such as CellTiter-Glo or by staining with crystal violet.
-
Calculate the IC50 values for both the knockout and control cells. A significant increase in the IC50 for the knockout cells validates the gene's role in resistance.
3. Apoptosis Assay:
-
Treat knockout and control cells with this compound at a concentration around the IC50 of the parental cells.
-
After 48-72 hours, stain the cells with Annexin V and a viability dye (e.g., propidium iodide).[7]
-
Analyze the cell populations by flow cytometry. A reduction in the apoptotic cell population in the knockout cells compared to the control cells indicates a role in preventing drug-induced apoptosis.
4. DNA Fiber Assay for Replication Fork Stability:
-
Sequentially pulse-label replicating cells with IdU and CldU.
-
Treat the cells with this compound during the CldU labeling.
-
Prepare DNA fibers on glass slides.
-
Immunostain for IdU and CldU.
-
Image the fibers using fluorescence microscopy and measure the length of the CldU tracks relative to the IdU tracks. A restored CldU/IdU ratio in knockout cells compared to control cells in the presence of the drug suggests a role in maintaining replication fork progression.[1]
By following these protocols, researchers can effectively utilize CRISPR screens to identify and validate genes that confer resistance to this compound, providing valuable insights for drug development and patient stratification.
References
- 1. Dual genome-wide CRISPR knockout and CRISPR activation screens identify mechanisms that regulate the resistance to multiple ATR inhibitors | PLOS Genetics [journals.plos.org]
- 2. Dual genome-wide CRISPR knockout and CRISPR activation screens identify mechanisms that regulate the resistance to multiple ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. A consensus set of genetic vulnerabilities to ATR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual genome-wide CRISPR knockout and CRISPR activation screens identify mechanisms that regulate the resistance to multiple ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. The essential kinase ATR: ensuring faithful duplication of a challenging genome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Genome-wide CRISPR Screen Identifies CDC25A as a Determinant of Sensitivity to ATR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resistance to ATR inhibitors is mediated by loss of the nonsense-mediated decay factor UPF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
Troubleshooting & Optimization
Atr-IN-22 not showing expected cytotoxicity
Welcome to the technical support center for Atr-IN-22. This resource provides troubleshooting guides and frequently asked questions to help you address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway.[1] It is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the processing of other DNA lesions.[2][3] Once activated, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[2][3] By inhibiting ATR, this compound prevents these downstream signaling events, leading to an accumulation of DNA damage and ultimately cell death, particularly in cancer cells with high levels of replication stress.[3]
Q2: In which cell lines should I expect to see the highest cytotoxicity with this compound?
The cytotoxic effects of ATR inhibitors like this compound are often most pronounced in cancer cells with specific genetic backgrounds that make them more reliant on the ATR pathway for survival. A key example is synthetic lethality observed in cells with mutations in the Ataxia-telangiectasia mutated (ATM) gene.[4] ATM and ATR have complementary roles in the DNA damage response, and the loss of ATM function makes cells highly dependent on ATR for survival.[2][4] Therefore, you should expect to see enhanced cytotoxicity in ATM-deficient cancer cell lines.[4] Additionally, cancers with high levels of oncogene-induced replication stress or deficiencies in other DNA repair genes, such as ERCC1, may also exhibit increased sensitivity to this compound.[5]
Q3: What is the expected cellular phenotype after treatment with this compound?
Treatment with an ATR inhibitor is expected to abrogate the S and G2/M cell cycle checkpoints, leading to premature entry into mitosis with unrepaired DNA damage.[2][4] This can result in mitotic catastrophe and subsequent apoptosis. You may observe an increase in markers of DNA damage (e.g., γH2AX foci) and apoptosis (e.g., cleaved caspase-3, Annexin V staining).
Troubleshooting Guide: this compound Not Showing Expected Cytotoxicity
If you are not observing the expected level of cell death in your experiments, please consult the following troubleshooting guide.
Problem 1: Sub-optimal Inhibitor Activity
| Possible Cause | Troubleshooting Step | Recommendation |
| Inhibitor Degradation | Verify proper storage conditions. | Store this compound as a stock solution at -80°C and minimize freeze-thaw cycles. Protect from light. |
| Incorrect Concentration | Perform a dose-response curve. | Test a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 value in your specific cell line. |
| Solubility Issues | Check the solubility of this compound in your culture medium. | The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.1%) to avoid solvent-induced toxicity and ensure the inhibitor remains in solution.[6] |
| Compound Interference | Consider if your assay format is susceptible to interference. | Some compounds can fluoresce or quench signals in luminescence or fluorescence-based assays, leading to inaccurate readings.[6] Consider using an alternative cytotoxicity assay. |
Problem 2: Assay and Cell Line Specifics
| Possible Cause | Troubleshooting Step | Recommendation |
| Inappropriate Assay Endpoint | Match the assay to the expected mechanism of cell death. | If this compound induces apoptosis, an assay measuring caspase activity or Annexin V may be more sensitive than a metabolic assay (e.g., MTT) at early time points. |
| Low Replication Stress in Cell Line | Confirm the baseline level of replication stress in your chosen cell line. | Cell lines with low intrinsic DNA damage may be less sensitive to ATR inhibition as a monotherapy.[3] |
| Cell Line Resistance | Consider the genetic background of your cells. | As mentioned, cells proficient in other DNA repair pathways or with a functional G1 checkpoint may be more resistant.[7] The absence of ATM deficiency can significantly reduce sensitivity.[4] |
| Incorrect Timing of Treatment and Analysis | Optimize the duration of inhibitor exposure. | The cytotoxic effects of ATR inhibition may take several cell cycles to become apparent. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. |
Problem 3: Verification of Target Engagement
| Possible Cause | Troubleshooting Step | Recommendation |
| ATR Pathway Not Inhibited | Perform a Western blot for downstream targets. | Assess the phosphorylation status of Chk1 (a direct ATR substrate). A decrease in phospho-Chk1 levels upon this compound treatment indicates successful target engagement. |
| Co-treatment with DNA Damaging Agents | Enhance replication stress to increase dependency on ATR. | The cytotoxicity of ATR inhibitors is often potentiated when used in combination with DNA damaging agents like cisplatin, carboplatin, or gemcitabine.[2][5][8] |
Quantitative Data Summary
The following table provides a general reference for concentrations and timelines. Note that optimal conditions should be determined empirically for each cell line and experimental setup.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 10 nM - 5 µM | Highly cell-line dependent. Perform a dose-response curve. |
| DMSO Final Concentration | < 0.1% | High concentrations can be toxic and affect inhibitor solubility.[6] |
| Treatment Duration | 24 - 72 hours | Time-course experiments are recommended to capture the optimal window for cytotoxicity. |
| IC50 for Sensitive Cells (e.g., ATM-deficient) | 10 - 200 nM | Expected range based on similar ATR inhibitors. |
| IC50 for Resistant Cells (e.g., ATM-proficient) | > 1 µM | A lower potency is expected in cells not highly dependent on the ATR pathway. |
Experimental Protocols
Protocol 1: Cell Viability Assay (using a luminescence-based ATP assay)
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Cell Seeding: Plate cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) under standard cell culture conditions.
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Assay: Add a luminescence-based reagent that measures ATP levels (e.g., CellTiter-Glo®) according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase reaction.
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Measurement: Measure the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ATP, which reflects the number of viable cells.
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Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus inhibitor concentration to determine the IC50 value.
Protocol 2: Western Blot for Phospho-Chk1
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Cell Treatment: Plate cells and treat with this compound at a concentration expected to inhibit ATR (e.g., 1 µM) for a short duration (e.g., 1-2 hours). It is often necessary to induce DNA damage with an agent like hydroxyurea (HU) or UV radiation to robustly activate the ATR pathway and visualize the inhibition.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Chk1 (Ser345) and total Chk1. A loading control like β-actin or GAPDH should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the ratio of phospho-Chk1 to total Chk1 in the this compound treated sample indicates target inhibition.
Visualizations
Caption: Simplified ATR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a cell viability assay to determine IC50.
Caption: Troubleshooting decision tree for unexpected this compound results.
References
- 1. Targeting ATR in Cancer Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prospects for the Use of ATR Inhibitors to Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Genotype-directed synthetic cytotoxicity of ATR inhibition with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATR pathway inhibition is synthetically lethal in cancer cells with ERCC1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. researchgate.net [researchgate.net]
- 8. ATR kinase inhibition sensitizes quiescent human cells to the lethal effects of cisplatin but increases mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Atr-IN-22 Concentration for Long-Term Studies
Welcome to the technical support center for Atr-IN-22. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in long-term experimental settings. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you optimize your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and potent inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated in response to single-stranded DNA breaks and replication stress. By inhibiting ATR, this compound prevents the phosphorylation of downstream targets, such as Chk1, leading to the accumulation of DNA damage and ultimately cell death in cancer cells that are highly dependent on the ATR pathway for survival.
Q2: What is the IC50 of this compound?
The half-maximal inhibitory concentration (IC50) of this compound for ATR kinase has been determined to be less than 1 µM in MIAPaCa-2 pancreatic cancer cells. For more precise IC50 values in your specific cell line, it is recommended to perform a dose-response experiment.
Q3: How should I prepare a stock solution of this compound?
This compound is a small molecule with a molecular weight of 458.56 g/mol and the chemical formula C20H22N6O3S2. It is recommended to prepare a high-concentration stock solution in a suitable organic solvent such as dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve 4.59 mg of this compound in 1 mL of DMSO. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the recommended concentration range for long-term in vitro studies?
The optimal concentration of this compound for long-term studies will vary depending on the cell line and the specific experimental goals. It is advisable to start with a concentration range that brackets the IC50 value. For long-term (several days to weeks) continuous exposure, it is often necessary to use a lower concentration than what is used for short-term assays to avoid excessive cytotoxicity. A preliminary time-course and dose-response experiment is highly recommended to determine the optimal concentration that maintains target inhibition without causing widespread cell death.
Q5: How stable is this compound in cell culture medium?
The stability of small molecule inhibitors in aqueous cell culture medium can vary. It is good practice to assess the stability of this compound in your specific culture medium over the intended duration of your experiment. This can be done by incubating the compound in medium at 37°C for different time points and then measuring its concentration or activity. For long-term studies, it may be necessary to replenish the medium with fresh this compound every 2-3 days to maintain a consistent concentration.
Troubleshooting Guides
Issue 1: Compound Precipitation in Culture Medium
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Problem: You observe a precipitate after diluting your DMSO stock of this compound into the aqueous cell culture medium.
-
Possible Causes:
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The final concentration of this compound exceeds its solubility limit in the medium.
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The final concentration of DMSO is too high, causing the compound to precipitate when the temperature changes.
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Interaction with components in the serum or medium.
-
-
Solutions:
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Lower the final concentration: Try using a lower final concentration of this compound.
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Reduce DMSO concentration: Ensure the final concentration of DMSO in the culture medium is low, typically below 0.5% (v/v), to minimize solvent-induced precipitation and toxicity.
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Pre-warm the medium: Before adding the compound, ensure your culture medium is pre-warmed to 37°C.
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Serial dilutions: Prepare intermediate dilutions of the stock solution in pre-warmed medium before adding to the final culture volume.
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Test different media formulations: If precipitation persists, consider testing different basal media or serum concentrations.
-
Issue 2: Loss of Inhibitor Activity Over Time in Long-Term Cultures
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Problem: You observe a diminished effect of this compound on your cells after several days of continuous culture.
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Possible Causes:
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Compound degradation: this compound may be unstable and degrade in the culture medium at 37°C over time.
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Cellular metabolism: The cells may be metabolizing and inactivating the inhibitor.
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Development of resistance: Prolonged exposure to a kinase inhibitor can lead to the development of cellular resistance mechanisms.
-
-
Solutions:
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Replenish the medium: For long-term experiments, it is recommended to perform partial or full media changes with freshly prepared this compound every 48-72 hours to maintain a consistent effective concentration.
-
Verify compound stability: Perform a stability study by incubating this compound in your cell culture medium at 37°C for the duration of your experiment and measure its concentration at different time points using techniques like HPLC-MS.
-
Monitor target engagement: Periodically assess the phosphorylation status of a direct downstream target of ATR, such as Chk1, by Western blotting to confirm that the inhibitor is still effectively engaging its target.
-
Assess for resistance: If loss of activity persists despite fresh compound addition, investigate potential resistance mechanisms, such as upregulation of bypass signaling pathways.
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C20H22N6O3S2 | MedChemExpress |
| Molecular Weight | 458.56 g/mol | MedChemExpress |
| IC50 (MIAPaCa-2 cells) | < 1 µM | MedChemExpress |
| Activity | Orally active ATR inhibitor, shows anti-tumor activity in colon cancer. | MedChemExpress |
Note: More specific quantitative data for this compound, such as precise IC50 in various cell lines, solubility in different solvents, and in vivo efficacy and toxicity data, are limited in the public domain. The information provided is based on available data from chemical suppliers and patent literature. Researchers are strongly encouraged to determine these parameters empirically for their specific experimental systems.
Experimental Protocols
Protocol 1: Determination of IC50 for this compound in a Cancer Cell Line
-
Cell Seeding: Seed your cancer cell line of interest in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 24-72 hours). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your complete cell culture medium. The concentration range should typically span from low nanomolar to high micromolar to ensure a full dose-response curve. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: After the incubation period, assess cell viability using a suitable assay, such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the viability data to the vehicle-treated control wells. Plot the normalized viability as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Long-Term In Vitro Treatment with this compound
-
Determine Optimal Concentration: Based on your IC50 determination and a preliminary time-course experiment, select a concentration of this compound that induces the desired biological effect (e.g., sustained target inhibition) without causing excessive cell death over the long term. This concentration will likely be at or below the IC50.
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Cell Seeding and Initial Treatment: Seed your cells in the desired culture vessel (e.g., 6-well plate, T-25 flask) at a lower density to accommodate long-term growth. After allowing the cells to adhere, replace the medium with fresh medium containing the predetermined concentration of this compound or vehicle control.
-
Medium Replenishment: Every 48-72 hours, carefully remove the culture medium and replace it with fresh, pre-warmed medium containing the same concentration of this compound or vehicle. This is crucial to maintain a stable concentration of the inhibitor and provide fresh nutrients to the cells.
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Cell Passaging (if necessary): If the cells reach confluency during the experiment, they will need to be passaged. When passaging, ensure that the fresh medium used to resuspend and re-plate the cells contains the appropriate concentration of this compound.
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Monitoring: Throughout the experiment, monitor the cells for morphological changes, proliferation rates (e.g., by cell counting at each passage), and target engagement (e.g., by Western blot for p-Chk1 at selected time points).
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Endpoint Analysis: At the end of the long-term treatment period, harvest the cells for your desired downstream analyses.
Visualizations
Caption: ATR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound in long-term studies.
Troubleshooting Atr-IN-22 solubility issues in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting solubility issues with the ATR inhibitor, Atr-IN-22, in dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in DMSO. What are the initial steps I should take?
A1: When dissolving this compound in DMSO, it is crucial to start with high-purity, anhydrous DMSO. Ensure your vial of this compound is at room temperature before opening to prevent moisture condensation. Begin by adding a small amount of DMSO to the powder and gently vortexing. Gradually add more DMSO until you reach the desired concentration. If solubility issues persist, gentle warming and sonication can be employed.
Q2: What is the maximum recommended concentration of this compound in DMSO?
A2: While the specific maximum solubility of this compound in DMSO may vary slightly between batches, it is generally advisable to prepare stock solutions at concentrations of 10-50 mM. Exceeding this range may lead to precipitation, especially during storage. It is recommended to perform a solubility test to determine the optimal concentration for your specific experimental needs.
Q3: My this compound solution in DMSO appears cloudy or has visible precipitate. What should I do?
A3: Cloudiness or precipitation indicates that the compound is not fully dissolved or has precipitated out of solution. This can be due to several factors including supersaturation, low temperature, or the presence of water. Try warming the solution gently (e.g., in a 37°C water bath) and sonicating for 5-10 minutes. If the precipitate does not redissolve, it may be necessary to prepare a fresh, more dilute solution.
Q4: How should I store my this compound stock solution in DMSO?
A4: For long-term storage, it is recommended to aliquot your this compound stock solution into smaller, single-use volumes and store them at -20°C or -80°C. This minimizes freeze-thaw cycles which can lead to compound degradation and precipitation. Ensure the vials are tightly sealed to prevent moisture absorption. For short-term storage (a few days), refrigeration at 4°C may be acceptable, but it is crucial to monitor for any signs of precipitation.
Q5: Can I use heat to dissolve this compound in DMSO?
A5: Gentle heating can aid in the dissolution of this compound. A water bath set to 37-50°C is recommended. Avoid aggressive heating or boiling, as this can lead to the degradation of both the compound and the DMSO solvent.[1][2] Always monitor the solution closely during warming.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound in DMSO.
Problem: this compound powder does not dissolve completely in DMSO.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Solvent Volume | Increase the volume of DMSO incrementally while vortexing. |
| Low Quality or Wet DMSO | Use a fresh, unopened bottle of high-purity, anhydrous DMSO. |
| Low Temperature | Gently warm the solution in a 37°C water bath for 5-10 minutes. |
| Inadequate Mixing | Vortex the solution for 1-2 minutes. If undissolved particles remain, proceed to sonication. |
| Compound Aggregation | Sonicate the solution in a water bath sonicator for 5-15 minutes. |
Problem: this compound precipitates out of DMSO solution after initial dissolution.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Supersaturated Solution | The concentration may be too high. Dilute the solution with additional DMSO. |
| Temperature Fluctuation | Store the solution at a constant temperature. Avoid repeated freeze-thaw cycles. |
| Moisture Contamination | Ensure vials are tightly sealed. Use anhydrous DMSO. |
| Interaction with Storage Container | Use low-retention polypropylene or glass vials for storage. |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in DMSO
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Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the desired volume of high-purity, anhydrous DMSO to the vial to achieve the target concentration (e.g., 10 mM).
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Vortex the vial for 1-2 minutes until the powder is visibly dispersed.
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If the solution is not clear, place the vial in a 37°C water bath for 10 minutes.
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Following warming, sonicate the vial for 10-15 minutes in a water bath sonicator.
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Visually inspect the solution for any remaining particulate matter. If the solution is clear, it is ready for use or storage.
Protocol 2: Determination of Maximum Solubility in DMSO
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Weigh out a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.
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Add a small, measured volume of anhydrous DMSO (e.g., 20 µL) and vortex thoroughly.
-
Visually inspect for complete dissolution.
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If the compound is fully dissolved, add another small, measured volume of this compound (e.g., 0.1 mg) and repeat the vortexing and observation steps.
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Continue this process until a saturated solution is achieved (i.e., solid material remains undissolved after thorough mixing, warming, and sonication).
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Calculate the maximum solubility based on the total amount of dissolved compound and the final volume of DMSO.
Data Presentation
Table 1: Illustrative Solubility of this compound in Various Solvents
| Solvent | Solubility (mM) at 25°C | Notes |
| DMSO | > 50 | Recommended solvent for stock solutions. |
| Ethanol | ~5 | May require warming. |
| Methanol | ~2 | Limited solubility. |
| Water | < 0.1 | Practically insoluble.[3][4] |
| PBS (pH 7.4) | < 0.01 | Insoluble in aqueous buffers. |
Note: This data is for illustrative purposes and may not represent the exact solubility of all batches of this compound.
Visualizations
Caption: The ATR signaling pathway is activated by DNA damage and replication stress.[5][6][7][8]
References
- 1. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.hi.is [iris.hi.is]
- 4. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 5. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]
- 6. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Atr-IN-22 precipitation in media
Welcome to the technical support center for Atr-IN-22. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments.
Troubleshooting Guide: Minimizing this compound Precipitation in Media
Precipitation of small molecule inhibitors like this compound in cell culture media is a common issue that can significantly impact experimental outcomes. This guide provides a systematic approach to troubleshoot and minimize this problem.
Question: I observed a precipitate in my cell culture medium after adding this compound. What are the possible causes and how can I resolve this?
Answer:
Precipitation of this compound in your culture medium can be attributed to several factors, primarily related to its low aqueous solubility. The following steps will help you identify the cause and find a suitable solution.
Step 1: Review Your Stock Solution Preparation
This compound, like many kinase inhibitors, is a hydrophobic molecule and requires an organic solvent to create a concentrated stock solution.
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Initial Dissolution: this compound should first be dissolved in a 100% anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent.
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Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM or higher) in DMSO. This minimizes the volume of organic solvent added to your aqueous cell culture medium, reducing the risk of solvent-induced toxicity and precipitation. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is crucial to determine the specific tolerance of your cell line.
Step 2: Optimize the Dilution into Aqueous Media
Directly diluting the concentrated DMSO stock into the full volume of your culture medium can cause the compound to crash out of solution.
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Serial Dilution: Perform a serial dilution of your high-concentration stock solution in your cell culture medium. For example, create an intermediate dilution in a smaller volume of medium before adding it to your final culture volume.
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Rapid Mixing: When adding the this compound stock (or intermediate dilution) to the final volume of media, ensure rapid and thorough mixing by vortexing or gentle pipetting. This helps to quickly disperse the compound and prevent localized high concentrations that can lead to precipitation.
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Temperature: Pre-warming the cell culture medium to 37°C before adding the inhibitor can sometimes aid in solubility.
Step 3: Evaluate the Composition of Your Cell Culture Medium
Certain components in the cell culture medium can contribute to the precipitation of hydrophobic compounds.
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Serum Concentration: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to and help solubilize hydrophobic compounds. If you are using a low-serum or serum-free medium, you may be more likely to observe precipitation. Consider if your experimental design can tolerate a higher serum concentration.
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pH of the Medium: Ensure the pH of your cell culture medium is within the optimal range (typically 7.2-7.4). Significant deviations in pH can alter the charge of both the compound and media components, affecting solubility.
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Salt and Ion Concentration: High concentrations of salts and divalent cations (like Ca²⁺ and Mg²⁺) in some media formulations can sometimes contribute to the precipitation of small molecules.
Step 4: Consider the Final Concentration of this compound
The final working concentration of this compound in your experiment should not exceed its maximum solubility in the specific culture medium you are using.
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Solubility Limit: The maximum aqueous solubility of this compound is not publicly available. It is recommended to perform a solubility test in your specific cell culture medium. Prepare a dilution series and visually inspect for precipitation after a short incubation period.
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Published Concentrations: this compound has been shown to inhibit MIAPaCa-2 cell proliferation with an IC50 of less than 1 μM.[1] It is advisable to start with concentrations in this range and carefully observe for any precipitation.
Summary of Troubleshooting Recommendations
| Potential Cause | Recommendation |
| Improper Stock Solution Preparation | Dissolve this compound in 100% DMSO to make a concentrated stock (e.g., ≥10 mM). |
| Incorrect Dilution Technique | Perform serial dilutions and ensure rapid mixing when adding to the final media volume. |
| Low Serum Concentration | If experimentally permissible, consider increasing the serum percentage in your media. |
| Suboptimal Media pH | Verify and adjust the pH of your cell culture medium to the optimal range (7.2-7.4). |
| Final Concentration Exceeds Solubility | Determine the empirical solubility limit in your media and work below this concentration. |
| Media Component Interaction | If problems persist, consider testing a different basal media formulation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Based on the presumed hydrophobic nature of this compound, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.
Q2: What is the maximum concentration of DMSO my cells can tolerate?
A2: Most cell lines can tolerate up to 0.5% DMSO in the final culture medium without significant toxicity. However, it is best practice to perform a dose-response experiment with DMSO alone to determine the specific tolerance of your cell line. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q3: Can I store the diluted this compound solution in cell culture media?
A3: It is not recommended to store pre-diluted solutions of this compound in aqueous media for extended periods. The compound's stability in aqueous solution is likely limited, and the risk of precipitation increases over time. Prepare fresh dilutions from your DMSO stock for each experiment.
Q4: I still see a fine precipitate even after following the recommendations. Can I still use the media?
A4: It is not advisable to use media with a visible precipitate. The presence of a precipitate means the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and irreproducible results. The precipitate itself could also have unintended effects on your cells.
Q5: Are there any alternative solvents I can use if DMSO is not suitable for my experiment?
A5: For some hydrophobic compounds, ethanol can be an alternative. However, ethanol is generally more toxic to cells than DMSO, so the final concentration must be kept very low (typically <0.1%). If considering an alternative solvent, it is critical to perform thorough validation and toxicity testing.
Experimental Protocols & Visualizations
Protocol for Preparation and Use of this compound in Cell Culture
This protocol provides a general guideline for dissolving this compound and preparing working solutions for cell culture experiments.
Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
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Sterile cell culture medium (e.g., DMEM, RPMI-1640)
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Vortex mixer
Procedure:
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Prepare a 10 mM Stock Solution in DMSO:
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Calculate the required amount of this compound powder and DMSO to prepare a 10 mM stock solution. Note: The molecular weight of this compound is not publicly available. Please refer to the manufacturer's product information for this value.
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Aseptically add the calculated amount of DMSO to the vial containing the this compound powder.
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Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
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Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
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Store the stock solution aliquots at -20°C or -80°C.
-
-
Prepare Working Solutions in Cell Culture Medium:
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Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
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Pre-warm your cell culture medium to 37°C.
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Perform a serial dilution to achieve your desired final concentration. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution in your pre-warmed medium.
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During each dilution step, add the smaller volume of the more concentrated solution to the larger volume of the diluent and mix immediately and thoroughly by vortexing or pipetting.
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Visually inspect the final working solution for any signs of precipitation. If the solution is not clear, reconsider the final concentration or the dilution method.
-
-
Treating Cells:
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Remove the existing medium from your cells.
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Add the freshly prepared medium containing the desired final concentration of this compound.
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Remember to include a vehicle control (medium with the same final concentration of DMSO) in parallel.
-
Incubate your cells for the desired experimental duration.
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Experimental Workflow for this compound Preparation
Caption: Workflow for preparing this compound solutions for cell culture experiments.
ATR Signaling Pathway
The Ataxia-Telangiectasia and Rad3-related (ATR) kinase is a crucial regulator of the DNA damage response (DDR), particularly in response to single-stranded DNA (ssDNA) which can arise from replication stress.
Caption: Simplified diagram of the ATR signaling pathway activation and downstream effects.
References
Technical Support Center: Overcoming Acquired Resistance to ATR-IN-22
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the ATR inhibitor, ATR-IN-22, particularly concerning acquired resistance.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to this compound, has developed resistance. What are the potential mechanisms?
A1: Acquired resistance to ATR inhibitors (ATRi), such as this compound, can arise from various molecular alterations. A key mechanism identified in gastric cancer is the loss of the nonsense-mediated mRNA decay (NMD) factor, UPF2.[1][2][3] Loss of UPF2 can lead to reduced transcription-replication collisions, which are a source of replication stress that sensitizes cells to ATRi.[1][2][3] Consequently, cells with UPF2 loss experience less replication stress and can bypass the G1/S checkpoint typically induced by ATR inhibitors.[1][2]
Q2: How can I determine if my resistant cell line has altered UPF2 expression?
A2: You can assess UPF2 expression at both the mRNA and protein levels. Quantitative RT-PCR (qRT-PCR) can be used to measure UPF2 mRNA levels, while a Western blot is the standard method to determine UPF2 protein levels. A significant reduction or complete loss of UPF2 protein in your resistant cell line compared to the parental sensitive line would suggest this as a potential resistance mechanism.
Q3: What strategies can I employ to overcome acquired resistance to this compound?
A3: A primary strategy to overcome acquired resistance is the use of combination therapies. Preclinical and clinical studies have shown that combining ATR inhibitors with other agents can be effective.[4] Notable combinations include:
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PARP inhibitors (e.g., Olaparib, Niraparib): This combination has shown synergistic effects in overcoming resistance, particularly in cancers with deficiencies in DNA damage repair pathways.[4]
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Chemotherapeutic agents (e.g., Cisplatin, Topotecan, Irinotecan): ATR inhibitors can sensitize cancer cells to DNA-damaging chemotherapy.[4]
Q4: Are there specific ATR inhibitors that have shown efficacy in combination therapies for resistant cancers?
A4: Yes, several ATR inhibitors are being investigated in combination regimens. For example, ceralasertib (AZD6738) in combination with the PARP inhibitor olaparib has been evaluated in patients with advanced solid tumors. Similarly, elimusertib (BAY-1895344) has been studied in combination with the PARP inhibitor niraparib in preclinical models.[4]
Troubleshooting Guides
Problem: My this compound resistant cell line shows no loss of UPF2. What other resistance mechanisms should I investigate?
Troubleshooting Steps:
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Investigate other NMD pathway components: Resistance can also be mediated by the loss of other proteins in the nonsense-mediated decay pathway.[1] Perform a broader screen of NMD factors.
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Assess the ATR-Chk1 signaling pathway: Check for alterations in the phosphorylation status of ATR and its downstream target Chk1. Resistant cells might have a dampened signaling response. A Western blot for phosphorylated ATR (p-ATR) and phosphorylated Chk1 (p-Chk1) can be informative.
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Perform a CRISPR screen: A CRISPR interference (CRISPRi) or knockout screen can help identify other genes whose loss confers resistance to ATR inhibitors in your specific cell model.[1][5][6][7][8][9]
Problem: I am not observing the expected synergistic effect when combining this compound with a PARP inhibitor.
Troubleshooting Steps:
-
Optimize Dosing and Scheduling: The efficacy of combination therapy can be highly dependent on the dose and schedule of administration. Preclinical studies with elimusertib and niraparib have shown that concurrent administration on a discontinuous schedule can optimize the therapeutic window.
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Cell Line Context: The synergy between ATR and PARP inhibitors is often most pronounced in cell lines with underlying DNA damage response (DDR) defects, such as mutations in BRCA1/2 or ATM.[4] Characterize the DDR status of your cell line.
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Verify Target Engagement: Ensure that both this compound and the PARP inhibitor are reaching their targets at the concentrations used. This can be assessed by Western blot, looking at downstream markers of ATR and PARP activity (e.g., p-Chk1 for ATR and PARylation for PARP).
Data Presentation
Table 1: IC50 Values of ATR Inhibitor VE-821 in Gastric Cancer Cell Lines.
Note: VE-821 is a potent and selective ATR inhibitor, and its IC50 values can provide a reference for the expected potency of similar ATR inhibitors like this compound.
| Cell Line | Treatment Duration | IC50 (µM) | Reference |
| AGS | 72h | 13.7 | [4] |
| MKN-45 | 72h | 11.3 | [4] |
Table 2: Preclinical Combination Therapy Data.
| ATR Inhibitor | Combination Agent | Cancer Model | Dosing Regimen | Outcome |
| Elimusertib | Niraparib | mCRPC Xenograft | Elimusertib: 20-40 mg/kg BID (3 days on/4 or 11 days off); Niraparib: QD continuous or intermittent | Concurrent discontinuous schedule showed optimal efficacy and tolerability. |
Experimental Protocols
CRISPR Interference (CRISPRi) Screen to Identify Resistance Genes
This protocol outlines a pooled CRISPRi screen to identify genes that, when silenced, confer resistance to this compound in a cancer cell line.
Methodology:
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Cell Line Preparation:
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Establish a stable cell line expressing a catalytically inactive Cas9 (dCas9) fused to a transcriptional repressor domain (e.g., KRAB).
-
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sgRNA Library Transduction:
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Transduce the dCas9-KRAB expressing cells with a pooled sgRNA library targeting a comprehensive set of human genes at a low multiplicity of infection (MOI < 0.5) to ensure most cells receive a single sgRNA.
-
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Selection and Drug Treatment:
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Select for successfully transduced cells using an appropriate antibiotic.
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Split the cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with a high concentration of this compound, typically at a dose that causes 70-90% growth inhibition).
-
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Cell Harvesting and Genomic DNA Extraction:
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After a period of selection (typically 14-21 days), harvest the surviving cells from both the control and treated populations.
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Extract genomic DNA from both populations.
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Sequencing and Analysis:
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Amplify the sgRNA cassette from the genomic DNA by PCR.
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Perform next-generation sequencing to determine the abundance of each sgRNA in both populations.
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Analyze the sequencing data to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control. Genes targeted by these enriched sgRNAs are candidate resistance genes.
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Western Blot for ATR-Chk1 Pathway Activation
This protocol describes how to assess the activation of the ATR-Chk1 signaling pathway in response to this compound treatment in sensitive versus resistant cells.
Methodology:
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Cell Lysis:
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Treat sensitive and resistant cells with this compound at various concentrations and time points.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
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Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
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Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
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Transfer the separated proteins to a PVDF membrane.
-
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
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Rabbit anti-phospho-ATR (Ser428)
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Rabbit anti-ATR
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Rabbit anti-phospho-Chk1 (Ser345)
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Rabbit anti-Chk1
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Rabbit anti-UPF2
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Mouse anti-γH2AX (Ser139)
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Mouse anti-β-actin (as a loading control)
-
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Wash the membrane three times with TBST.
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Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Wash the membrane three times with TBST.
-
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Detection:
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis can be used to quantify changes in protein expression and phosphorylation.
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Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol details the analysis of cell cycle distribution in response to this compound treatment.
Methodology:
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Cell Treatment and Harvesting:
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Seed cells and treat with this compound or vehicle control for the desired duration (e.g., 24, 48 hours).
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Harvest both adherent and floating cells and wash with PBS.
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Fixation:
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Staining:
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Flow Cytometry:
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Analyze the stained cells using a flow cytometer.
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Use appropriate gating to exclude doublets and debris.
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Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
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Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
Expected Outcome: Sensitive cells treated with an ATR inhibitor are expected to show an accumulation in the G1/S phase, whereas resistant cells (e.g., with UPF2 loss) may fail to arrest and continue to cycle.[1]
-
Visualizations
Caption: ATR Signaling Pathway and Inhibition by this compound.
Caption: Mechanism of Acquired Resistance via UPF2 Loss.
Caption: CRISPRi Screen Workflow for Resistance Gene Identification.
References
- 1. Resistance to ATR Inhibitors Is Mediated by Loss of the Nonsense-Mediated Decay Factor UPF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance to ATR inhibitors is mediated by loss of the nonsense-mediated decay factor UPF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The ATR inhibitor VE-821 increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR/Cas9 Screen in Gastric Cancer Patient-Derived Organoids Reveals KDM1A-NDRG1 Axis as a Targetable Vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synthego.com [synthego.com]
- 7. Frontiers | CRISPR/Cas9 in Gastrointestinal Malignancies [frontiersin.org]
- 8. CRISPRi enables isoform-specific loss-of-function screens and identification of gastric cancer-specific isoform dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Technical Support Center: Improving the Oral Bioavailability of ATR Inhibitors (such as Atr-IN-22)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of ATR inhibitors, using Atr-IN-22 as a representative example. Given that many kinase inhibitors exhibit poor aqueous solubility, this guide focuses on strategies to enhance their dissolution and absorption.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable oral bioavailability with our ATR inhibitor, this compound, in preclinical studies. What are the likely causes?
A1: Low and variable oral bioavailability of kinase inhibitors like this compound is often multifactorial. The primary reasons typically include:
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Poor Aqueous Solubility: Many kinase inhibitors are lipophilic and have high melting points, leading to low solubility in gastrointestinal fluids. This is a common issue for drugs classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).
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pH-Dependent Solubility: The solubility of your compound may be dependent on the pH of the gastrointestinal tract. Variations in gastric pH between individuals or due to food intake can lead to inconsistent drug absorption.
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First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
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Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the gut lumen.
Q2: What are the initial steps to characterize the bioavailability challenges of this compound?
A2: A systematic characterization is crucial. We recommend the following initial assessments:
| Parameter | Experimental Method | Purpose |
| Aqueous Solubility | Shake-flask method in buffers of different pH (e.g., 1.2, 4.5, 6.8) | To determine the intrinsic and pH-dependent solubility. |
| Permeability | Caco-2 cell permeability assay | To assess the potential for intestinal absorption and identify if it's an efflux transporter substrate. |
| LogP/LogD | Calculated or experimentally determined (e.g., shake-flask) | To understand the lipophilicity of the compound. |
| Solid-State Characterization | X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC) | To identify the crystalline form and its thermal properties. |
| In Vitro Dissolution | USP Apparatus II (paddle) with different media | To evaluate the dissolution rate of the neat compound. |
Troubleshooting Guide: Formulation Strategies to Enhance Oral Bioavailability
If your initial characterization suggests that low solubility is the primary hurdle for this compound, the following formulation strategies can be explored.
Strategy 1: Particle Size Reduction
Issue: The dissolution rate of the drug is limited by its surface area.
Solution: Micronization or nanosizing can significantly increase the surface area available for dissolution.
Experimental Protocol: Nanosuspension Formulation by Wet Milling
-
Preparation: Prepare a slurry of this compound (e.g., 5% w/v) in an aqueous solution containing a stabilizer (e.g., 1% w/v Pluronic F68 or other suitable surfactant/polymer).
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Milling: Transfer the slurry to a bead mill containing grinding media (e.g., yttrium-stabilized zirconium oxide beads).
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Process: Mill at a set temperature (e.g., 4°C) for a specified duration (e.g., 2-24 hours), periodically sampling to monitor particle size.
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Analysis: Measure the particle size distribution using laser diffraction or dynamic light scattering.
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Downstream Processing: The resulting nanosuspension can be used directly for in vivo studies or further processed (e.g., spray-drying) into a solid dosage form.
Strategy 2: Amorphous Solid Dispersions (ASDs)
Issue: The crystalline form of the drug has a high lattice energy that limits its dissolution.
Solution: Dispersing the drug in an amorphous state within a polymer matrix can enhance its apparent solubility and dissolution rate.
Experimental Protocol: Amorphous Solid Dispersion by Hot-Melt Extrusion (HME)
-
Miscibility Assessment: Use DSC to determine the miscibility of this compound with various polymers (e.g., PVP K30, Soluplus®, HPMC-AS).
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Blending: Prepare physical mixtures of this compound and the selected polymer at different drug loadings (e.g., 10%, 20%, 30% w/w).
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Extrusion: Feed the blend into a hot-melt extruder at a controlled temperature (above the glass transition temperature of the polymer and below the degradation temperature of the drug) and screw speed.
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Cooling and Milling: The extrudate is cooled and milled into a powder.
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Characterization: Confirm the amorphous nature of the dispersion using XRPD and DSC. Evaluate the in vitro dissolution performance compared to the crystalline drug.
Strategy 3: Lipid-Based Formulations
Issue: The lipophilic nature of the drug can be leveraged to improve its absorption.
Solution: Formulating the drug in lipids, surfactants, and co-solvents can enhance its solubilization in the gastrointestinal tract and promote absorption via the lymphatic pathway.
Experimental Protocol: Self-Emulsifying Drug Delivery System (SEDDS) Formulation
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Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP).
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Ternary Phase Diagram Construction: Based on solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsification region.
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Formulation Preparation: Select ratios from the self-emulsification region and dissolve this compound in the mixture with gentle heating and stirring.
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Evaluation: Assess the self-emulsification performance by adding the formulation to water and observing the formation of an emulsion. Characterize the resulting droplet size.
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In Vitro Dissolution/Dispersion Testing: Perform dispersion tests in simulated gastric and intestinal fluids to evaluate how well the formulation maintains the drug in a solubilized state.
Comparison of Formulation Strategies
| Formulation Strategy | Advantages | Disadvantages | Best Suited For |
| Particle Size Reduction | Relatively simple and scalable; utilizes conventional excipients. | Risk of particle aggregation; may not be sufficient for very poorly soluble compounds. | BCS Class II compounds with dissolution rate-limited absorption. |
| Amorphous Solid Dispersions | Significant increase in apparent solubility and dissolution rate. | Potential for physical instability (recrystallization); requires specialized equipment. | Compounds with high crystalline lattice energy. |
| Lipid-Based Formulations | Enhances solubilization; can promote lymphatic absorption, bypassing first-pass metabolism. | Potential for in vivo variability; may have lower drug loading capacity. | Highly lipophilic (high LogP) compounds. |
Visualizing Key Concepts
ATR Signaling Pathway
The diagram below illustrates the central role of ATR kinase in the DNA Damage Response (DDR) pathway, a key target for cancer therapy.
Caption: Simplified ATR signaling pathway in response to DNA damage.
Experimental Workflow for Improving Oral Bioavailability
This workflow outlines the logical progression from identifying a bioavailability issue to selecting a suitable formulation strategy.
Caption: Decision workflow for addressing low oral bioavailability.
For further assistance or to discuss specific experimental results, please contact our technical support team.
Technical Support Center: In Vivo Studies with ATR Inhibitors
Disclaimer: This technical support center provides general guidance for researchers working with ATR (Ataxia Telangiectasia and Rad3-related) inhibitors in vivo. The information provided is based on publicly available data for various ATR inhibitors and general knowledge of small molecule kinase inhibitors. This document does not contain specific data for "Atr-IN-22," as no public information could be found for this specific molecule. Researchers must consult the manufacturer's specifications and any available literature for this compound before designing and conducting any experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ATR inhibitors?
A1: ATR inhibitors are small molecules that block the activity of the ATR kinase, a key enzyme in the DNA Damage Response (DDR) pathway.[1] ATR is activated by single-stranded DNA, which can arise from DNA damage or replication stress, a common feature of cancer cells.[2][3] By inhibiting ATR, these drugs prevent the repair of DNA damage, leading to the accumulation of genomic instability and ultimately cell death, particularly in cancer cells that are highly reliant on the ATR pathway for survival.
Q2: What are the common in vivo toxicities associated with ATR inhibitors?
A2: Based on preclinical and clinical studies of various ATR inhibitors, the most commonly observed toxicities are hematological. These can include anemia, neutropenia, lymphopenia, and thrombocytopenia.[4] Other potential toxicities may include gastrointestinal issues and, in some specific cases, cardiotoxicity has been observed with certain kinase inhibitors.[5] It is crucial to establish a therapeutic window where anti-tumor efficacy is achieved with manageable toxicity.[6]
Q3: this compound has poor aqueous solubility. How can I formulate it for in vivo administration?
A3: While specific formulation details for this compound are unavailable, several strategies are commonly used for poorly soluble kinase inhibitors. These include the use of lipophilic salts or co-administration with lipid-based formulations to enhance absorption.[7] Other approaches involve creating solid dispersions or using nanoparticle-based delivery systems.[8] The choice of formulation will depend on the specific physicochemical properties of this compound and the intended route of administration. It is highly recommended to perform formulation development and stability studies before commencing in vivo experiments.
Q4: What are the key considerations for designing an in vivo study with an ATR inhibitor?
A4: Key considerations include:
-
Animal Model Selection: Choose a relevant tumor model (e.g., xenograft, patient-derived xenograft, or syngeneic model) that is likely to be sensitive to ATR inhibition (e.g., models with high replication stress or defects in other DDR pathways like ATM).
-
Dose and Schedule: Determine the maximum tolerated dose (MTD) and an optimal biological dose through dose-range-finding studies. The dosing schedule (e.g., daily, intermittent) will be critical in managing toxicity.
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): Conduct PK studies to understand the drug's absorption, distribution, metabolism, and excretion. PD biomarkers (e.g., phosphorylation of CHK1, a downstream target of ATR) in tumor and surrogate tissues can confirm target engagement and help optimize dosing.
-
Toxicity Monitoring: Implement a comprehensive monitoring plan that includes regular body weight measurements, clinical observations, and hematological analysis (complete blood counts). Histopathological analysis of major organs should be performed at the end of the study.
Q5: Are there potential off-target effects of ATR inhibitors?
A5: Like many kinase inhibitors, ATR inhibitors can have off-target effects. The selectivity of the inhibitor for ATR over other kinases, such as ATM, mTOR, and DNA-PKcs, is an important factor.[9] Off-target effects can contribute to the overall toxicity profile of the compound. Kinase profiling assays are essential during the drug development process to identify potential off-target activities.[9]
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Excessive weight loss or signs of distress in animals | - Toxicity due to high dose. - Formulation-related toxicity (e.g., vehicle toxicity). - Off-target effects. | - Reduce the dose of the ATR inhibitor. - Switch to an intermittent dosing schedule. - Conduct a vehicle-only control group to assess formulation toxicity. - Perform a thorough literature search for known off-target effects of the specific inhibitor class. |
| Lack of anti-tumor efficacy | - Insufficient drug exposure at the tumor site. - Poor bioavailability of the formulation. - The tumor model is not dependent on the ATR pathway. - Sub-optimal dosing schedule. | - Perform pharmacokinetic (PK) analysis to measure drug concentration in plasma and tumor tissue. - Assess pharmacodynamic (PD) markers (e.g., p-CHK1) in the tumor to confirm target engagement. - Re-evaluate the formulation to improve solubility and bioavailability. - Test the ATR inhibitor in a different tumor model known to have high replication stress or DDR defects. - Optimize the dosing schedule based on PK/PD data. |
| High variability in experimental results | - Inconsistent formulation preparation. - Inaccurate dosing. - Animal-to-animal variation in drug metabolism. - Issues with the tumor model (e.g., inconsistent tumor growth). | - Standardize the formulation preparation protocol and ensure homogeneity. - Use precise dosing techniques and calibrate equipment regularly. - Increase the number of animals per group to improve statistical power. - Ensure consistent tumor implantation and monitor tumor growth closely before starting treatment. |
| Precipitation of the compound in the formulation | - Poor solubility of the compound in the chosen vehicle. - Instability of the formulation over time. | - Re-screen for a more suitable vehicle or combination of excipients. - Consider more advanced formulation strategies such as solid dispersions or nano-formulations. - Prepare fresh formulations immediately before each administration. - Conduct stability studies of the formulation at the intended storage and administration conditions. |
Quantitative Data Summary
As no quantitative data for this compound is publicly available, the following tables provide representative data for other ATR inhibitors to illustrate the type of information researchers should seek or generate.
Table 1: In Vivo Efficacy of ATR Inhibitor (Example: VE-822 in a Pancreatic Cancer Xenograft Model)
| Treatment Group | Tumor Growth Inhibition (%) | p-value | Reference |
| Vehicle | 0 | - | [8] |
| VE-822 | 25 | < 0.05 | [8] |
| Gemcitabine | 40 | < 0.01 | [8] |
| VE-822 + Gemcitabine | 85 | < 0.001 | [8] |
Table 2: Hematological Toxicities of ATR Inhibitors in Preclinical Models (Example Data)
| ATR Inhibitor | Animal Model | Dose (mg/kg) | Key Hematological Findings | Reference |
| Ceralasertib (AZD6738) | Mouse | 50 | Anemia, Neutropenia, Thrombocytopenia | [4] |
| Berzosertib (M6620) | Mouse | 25 | Anemia, Leukopenia, Neutropenia | [4] |
Experimental Protocols
Protocol 1: Formulation of a Poorly Soluble Kinase Inhibitor using a Lipophilic Salt Approach
This protocol is a general example and must be optimized for this compound.
Objective: To prepare a lipophilic salt of the kinase inhibitor to improve its solubility in lipid-based vehicles for oral administration.
Materials:
-
Kinase inhibitor (free base)
-
Docusate sodium (or other suitable counterion)
-
Dichloromethane
-
Ethyl acetate
-
Distilled water
-
Sodium sulfate (anhydrous)
-
Silver nitrate solution (for testing)
-
Rotary evaporator
-
Separatory funnel
Methodology:
-
Dissolve the kinase inhibitor (free base) and an equimolar amount of docusate sodium in a biphasic solution of ethyl acetate and distilled water.[7]
-
Stir the mixture vigorously overnight at room temperature to facilitate salt formation.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer repeatedly with cold distilled water until a silver nitrate test on the aqueous wash is negative, indicating the removal of unreacted sodium docusate.[7]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the lipophilic salt as a solid.
-
Characterize the resulting salt for identity and purity before formulating it in a lipid-based vehicle (e.g., sesame oil, Cremophor EL).
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the MTD of an ATR inhibitor in mice.
Materials:
-
ATR inhibitor formulation
-
8-10 week old mice (e.g., BALB/c or athymic nude, depending on the study)
-
Appropriate vehicle control
-
Dosing syringes and needles
-
Animal balance
-
Calipers for tumor measurement (if applicable)
Methodology:
-
Dose Selection: Based on in vitro cytotoxicity data, select a starting dose and a range of escalating doses (e.g., 3-5 dose levels).
-
Animal Acclimatization: Acclimatize animals for at least one week before the start of the study.
-
Dosing: Administer the ATR inhibitor formulation and vehicle control to groups of mice (n=3-5 per group) via the intended route of administration (e.g., oral gavage, intraperitoneal injection). Dosing can be single or repeated over a set period (e.g., 5-14 days).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture, breathing).
-
Define humane endpoints (e.g., >20% body weight loss, severe signs of distress).
-
-
Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or signs of life-threatening toxicity and results in a tolerable level of body weight loss (e.g., <15-20%).
-
Necropsy and Analysis: At the end of the study, perform a gross necropsy. Collect blood for complete blood count (CBC) analysis and major organs for histopathological examination.
Visualizations
Caption: ATR Signaling Pathway and Inhibition.
Caption: In Vivo Experimental Workflow.
References
- 1. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. reactionbiology.com [reactionbiology.com]
Technical Support Center: ATR-IN-22 and Related ATR Inhibitors
A Guide to Storage, Handling, and Troubleshooting for Optimal Experimental Outcomes
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability, storage, and handling of the ATR inhibitor ATR-IN-22 and other related small molecule ATR inhibitors. Due to the limited publicly available stability data for this compound specifically, the information herein is supplemented with data from well-characterized ATR inhibitors such as VE-821 and Ceralasertib (AZD6738), as well as general best practices for handling potent small molecule kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of an ATR inhibitor?
A: Solid forms of ATR inhibitors are generally stable for years when stored under the proper conditions. For long-term storage, it is recommended to keep the powder at -20°C.[1][2][3][4] The container should be tightly sealed to protect it from moisture and light.
Q2: What is the best solvent for preparing a stock solution?
A: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of ATR inhibitors like VE-821 and Ceralasertib.[1][3][5][6] It is crucial to use anhydrous DMSO as moisture can reduce the solubility of the compound.[5][6][7]
Q3: How should I store the stock solution?
A: For long-term storage, it is recommended to aliquot the DMSO stock solution into single-use volumes and store them at -80°C for up to a year, or at -20°C for shorter periods (up to one month).[6][7] This practice helps to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and the introduction of moisture into the DMSO stock.[8][9][10][11]
Q4: Can I store ATR inhibitors in aqueous solutions?
A: It is strongly advised not to store ATR inhibitors in aqueous solutions for more than a day.[1][3] Most small molecule ATR inhibitors have poor aqueous solubility and are unstable in aqueous buffers over extended periods. Always prepare fresh dilutions in your cell culture medium or aqueous buffer from the DMSO stock solution immediately before use.
Q5: My ATR inhibitor precipitated when I added it to my cell culture medium. What should I do?
A: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue with hydrophobic small molecules. To mitigate this, ensure that the final concentration of DMSO in your culture medium is low (typically ≤0.1%) to avoid solvent-induced toxicity. You can also try to increase the volume of the medium for dilution and add the inhibitor solution dropwise while gently vortexing. For in vivo experiments, specialized formulation vehicles may be necessary.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Inhibitor Activity | - Improper storage of stock solution (e.g., repeated freeze-thaw cycles, storage at room temperature). - Degradation of the compound in aqueous solution. - Incorrect initial concentration due to incomplete dissolution. | - Prepare fresh stock solutions from powder. - Aliquot stock solutions to minimize freeze-thaw cycles.[6][7][8] - Always prepare working solutions fresh from a DMSO stock immediately before the experiment.[1][3] - Ensure complete dissolution of the powder when making the stock solution; gentle warming or sonication may help. |
| Inconsistent Experimental Results | - Inaccurate pipetting of viscous DMSO stock. - Precipitation of the inhibitor in the aqueous experimental medium. - Degradation of the inhibitor during the experiment (e.g., due to light exposure or temperature). | - Use positive displacement pipettes for accurate handling of DMSO. - Visually inspect for precipitation after dilution and consider the troubleshooting steps for solubility issues. - Protect your experimental setup from light, especially during long incubations.[9] |
| Solubility Issues | - Compound has low aqueous solubility. - Use of non-anhydrous DMSO for stock solution. - High final concentration of the inhibitor in the aqueous medium. | - Prepare a high-concentration stock in anhydrous DMSO.[5][6][7] - Do not exceed the known solubility limit in your final experimental setup. - For aqueous buffers, predissolving in a small amount of organic solvent (like DMSO or ethanol) before diluting is recommended.[1][3] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for ATR Inhibitors
| Form | Solvent | Storage Temperature | Reported Stability |
| Solid (Powder) | N/A | -20°C | ≥ 4 years[1][2][3] |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 1 year[6][7] |
| -20°C | Up to 1 month[6][7] | ||
| Aqueous Solution | Cell Culture Media / PBS | N/A | Not recommended for storage (> 1 day)[1][3] |
Table 2: Solubility of Common ATR Inhibitors
| Inhibitor | Solvent | Solubility |
| VE-821 | DMSO | ~20 mg/mL[1][2] |
| DMF | ~50 mg/mL[1][2] | |
| 1:2 DMF:PBS (pH 7.2) | ~0.3 mg/mL[1][2] | |
| Ceralasertib (AZD6738) | DMSO, Ethanol, DMF | ~30 mg/mL[3] |
| 1:5 Ethanol:PBS (pH 7.2) | ~0.16 mg/mL[3] |
Experimental Protocols
Protocol for Assessing the Stability of an ATR Inhibitor in Solution
This protocol provides a general framework for assessing the stability of an ATR inhibitor in a specific solvent or buffer using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the degradation of the ATR inhibitor over time under specific storage conditions.
Materials:
-
ATR inhibitor solid powder
-
High-purity solvent (e.g., anhydrous DMSO, cell culture medium)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Calibrated analytical balance and volumetric flasks
-
Incubators or water baths set to desired temperatures
-
Light-protective containers (e.g., amber vials)
Procedure:
-
Prepare a Stock Solution: Accurately weigh the ATR inhibitor and dissolve it in the chosen solvent to a known concentration (e.g., 10 mM in DMSO).
-
Prepare Stability Samples: Dilute the stock solution to the desired final concentration in the test solvent/buffer (e.g., 10 µM in cell culture medium).
-
Initial Analysis (T=0): Immediately analyze a sample of the freshly prepared solution by HPLC to determine the initial peak area of the intact inhibitor.
-
Storage: Aliquot the remaining solution into separate, tightly sealed vials for each time point and condition. Store the vials under the desired conditions (e.g., 4°C, room temperature, 37°C, protected from light, exposed to light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), retrieve a vial from each storage condition.
-
HPLC Analysis: Analyze the samples by HPLC using the same method as the initial analysis.
-
Data Analysis: Calculate the percentage of the inhibitor remaining at each time point relative to the initial (T=0) peak area. The appearance of new peaks may indicate degradation products.
Visualizations
Caption: ATR Signaling Pathway and the Point of Inhibition by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. Impact of Freeze/Thaw Process on Drug Substance Storage of Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluating Freeze/Thaw Processes in Drug Manufacturing [sartorius.com]
Validation & Comparative
A Comparative Guide to ATR Inhibitors: Benchmarking Atr-IN-22 Against Clinical-Stage Candidates
For Researchers, Scientists, and Drug Development Professionals
The ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), making it a compelling target for cancer therapy. Inhibition of ATR can induce synthetic lethality in tumors with specific DNA repair defects and can potentiate the effects of DNA-damaging agents. This guide provides a comparative analysis of the preclinical ATR inhibitor, Atr-IN-22, and three prominent clinical-stage ATR inhibitors: elimusertib (BAY 1895344), berzosertib (M6620, VX-970), and ceralasertib (AZD6738).
Executive Summary
This guide outlines the available preclinical and clinical data for this compound and its clinical-stage counterparts. This compound is presented as a research compound with initial preclinical data, while elimusertib, berzosertib, and ceralasertib have progressed into clinical trials, with published data on their safety and efficacy in various cancer types. The subsequent sections provide a detailed comparison of their performance metrics, experimental methodologies, and the signaling pathway they target.
Data Presentation
Table 1: Preclinical Performance of ATR Inhibitors
| Inhibitor | Target | Biochemical IC50 | Cellular Potency (Cell Line) | Key Preclinical Findings |
| This compound | ATR | Not publicly available | < 1 µM (MIA PaCa-2 proliferation) | Orally active, demonstrates anti-tumor activity in colon cancer models. |
| Elimusertib (BAY 1895344) | ATR | 7 nM | IC50 of 78 nM (median in a broad panel of tumor cell lines); Potently inhibits hydroxyurea-induced H2AX phosphorylation (IC50: 36 nM)[1]. | Orally active, shows strong in vivo anti-tumor efficacy as monotherapy in DDR-deficient xenograft models, including complete remission in a mantle cell lymphoma model[1]. |
| Berzosertib (M6620, VX-970) | ATR | Not publicly available | IC50 of 0.25–0.29 µM (HNSCC cell lines after 72h)[2]. | First-in-class ATR inhibitor, shows synergistic effects with chemotherapy and radiotherapy in preclinical models[2]. |
| Ceralasertib (AZD6738) | ATR | Not publicly available | IC90 for ATR inhibition in cells is 0.67 µmol/L[3]. | Orally bioavailable, demonstrates synergistic activity with carboplatin and the PARP inhibitor olaparib in vitro and in vivo[3][4]. |
Table 2: Clinical Trial Overview of ATR Inhibitors
| Inhibitor | Phase of Development | Combination Therapies | Key Efficacy Findings | Common Grade ≥3 Adverse Events |
| This compound | Preclinical | Not applicable | Not applicable | Not applicable |
| Elimusertib (BAY 1895344) | Phase I/II | Topotecan, Irinotecan, Niraparib, Pembrolizumab | Durable objective responses observed across various cancer types. In a Phase Ib trial (NCT03188965), clinical benefit was seen in ~35% of patients with advanced solid tumors with DDR defects[5]. | Neutropenia, leukopenia, lymphopenia, mucositis[6]. |
| Berzosertib (M6620, VX-970) | Phase I/II/III | Topotecan, Gemcitabine, Cisplatin | In combination with topotecan in relapsed SCLC (NCT02487095), an ORR of 36% was observed. Responses were seen in both platinum-sensitive and -resistant disease[7][8]. | Lymphopenia, thrombocytopenia, anemia, neutropenia[7]. |
| Ceralasertib (AZD6738) | Phase I/II | Carboplatin, Olaparib, Durvalumab, Paclitaxel | As monotherapy, confirmed partial responses (8%) and stable disease (52%) were observed in a Phase I study (NCT02223923). Durable responses were noted in tumors with ARID1A loss and DDR defects[9]. In combination with paclitaxel, an ORR of 33.3% was seen in melanoma patients resistant to prior anti-PD1 therapy[10]. | Hematological toxicities (with continuous dosing)[9]. Neutropenia, anemia, thrombocytopenia (with paclitaxel)[10]. |
Signaling Pathway and Experimental Workflow
ATR Signaling Pathway in Response to DNA Damage
The following diagram illustrates the central role of ATR in the DNA damage response pathway. Upon replication stress, ATR is activated and phosphorylates a cascade of downstream targets, including CHK1, to initiate cell cycle arrest and DNA repair. Inhibition of ATR disrupts this crucial process, leading to the accumulation of DNA damage and, ultimately, cell death in cancer cells.
Caption: ATR signaling cascade initiated by replication stress.
General Experimental Workflow for Assessing ATR Inhibitor Potency
The following diagram outlines a typical workflow for evaluating the efficacy of an ATR inhibitor, from initial biochemical assays to cellular and in vivo models.
Caption: A stepwise workflow for ATR inhibitor evaluation.
Experimental Protocols
Biochemical ATR Kinase Assay (General Protocol)
This assay measures the direct inhibitory effect of a compound on ATR kinase activity.
-
Objective: To determine the IC50 value of the ATR inhibitor.
-
Materials: Recombinant human ATR protein, kinase buffer, ATP, and a suitable substrate (e.g., a peptide containing the consensus ATR phosphorylation motif).
-
Procedure:
-
The ATR inhibitor is serially diluted to various concentrations.
-
The inhibitor is incubated with the ATR enzyme in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as radioactivity-based assays, fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Phospho-CHK1 (p-CHK1) Inhibition Assay (Western Blot)
This assay assesses the ability of an ATR inhibitor to block the phosphorylation of CHK1, a direct downstream target of ATR, in a cellular context.
-
Objective: To confirm target engagement and determine the cellular potency of the ATR inhibitor.
-
Materials: Cancer cell line (e.g., a line known to have high replication stress), cell culture medium, DNA damaging agent (e.g., hydroxyurea or UV radiation) to induce ATR activity, the ATR inhibitor, lysis buffer, primary antibodies against p-CHK1 (Ser345) and total CHK1, and a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Procedure:
-
Cells are seeded and allowed to attach.
-
Cells are pre-treated with various concentrations of the ATR inhibitor for a specified duration.
-
Replication stress is induced by treating the cells with a DNA damaging agent.
-
After incubation, cells are harvested and lysed.
-
Protein concentration in the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies against p-CHK1 and total CHK1.
-
The membrane is then incubated with a secondary antibody.
-
The protein bands are visualized using a suitable detection system, and the band intensities are quantified to determine the extent of p-CHK1 inhibition.
-
In Vivo Xenograft Model Study
This study evaluates the anti-tumor efficacy of an ATR inhibitor in a living organism.
-
Objective: To assess the in vivo anti-tumor activity of the ATR inhibitor.
-
Materials: Immunocompromised mice, a human cancer cell line for implantation, the ATR inhibitor formulated for in vivo administration, and calipers for tumor measurement.
-
Procedure:
-
Human cancer cells are injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into vehicle control and treatment groups.
-
The ATR inhibitor is administered to the treatment group according to a specific dose and schedule (e.g., oral gavage, intraperitoneal injection).
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
The study is continued for a predetermined period or until tumors in the control group reach a specified size.
-
The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group. Tumor growth inhibition (TGI) is a common metric. For patient-derived xenograft (PDX) models, tumor fragments from a patient's tumor are implanted in the mice, providing a more clinically relevant model[1][2][7][11][12].
-
Conclusion
The landscape of ATR inhibitors is rapidly evolving, with several agents demonstrating promising anti-tumor activity in clinical trials. While this compound remains a preclinical tool for research, its oral activity and initial anti-tumor data warrant further investigation. The clinical-stage inhibitors—elimusertib, berzosertib, and ceralasertib—have shown durable responses in heavily pre-treated patient populations, particularly in tumors with underlying DNA damage response deficiencies. The continued development and strategic combination of these inhibitors with other therapies hold the potential to significantly impact cancer treatment paradigms. This guide provides a foundational comparison to aid researchers and clinicians in understanding the current state of ATR inhibitor development.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-crt.org [e-crt.org]
- 4. The suppression of ATR/Chk1 pathway by Elimusertib ATR inhibitor in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of ATR-Chk1 signaling blocks DNA double-strand-break repair and induces cytoplasmic vacuolization in metastatic osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Elimusertib (BAY1895344), a Novel ATR Inhibitor, Demonstrates in vivo Activity in ATRX Mutated Models of Uterine Leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 11. Chemo-Phosphoproteomic Profiling with ATR Inhibitors Berzosertib and Gartisertib Uncovers New Biomarkers and DNA Damage Response Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Validating Target Engagement of Atr-IN-22 in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the target engagement of Atr-IN-22, a potent and selective ATR inhibitor. This document outlines experimental data comparing this compound with other known ATR inhibitors and provides detailed protocols for key validation assays.
Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), making it a prime target in cancer therapy.[1][2] Validating that a small molecule inhibitor like this compound effectively engages ATR in a cellular context is crucial for its development as a therapeutic agent. This guide explores established methodologies for confirming target engagement and compares the cellular activity of this compound with other well-characterized ATR inhibitors.
Comparison of ATR Inhibitors
The efficacy of this compound can be benchmarked against other ATR inhibitors that have been characterized in preclinical and clinical studies. The following table summarizes the cellular potency of selected ATR inhibitors.
| Compound | Target | IC50 (nM) in cell-based assays | Cell Line | Reference |
| This compound | ATR | Data not publicly available | ||
| VE-821 | ATR | ~50 | Various cancer cell lines | [2][3] |
| AZD6738 (Ceralasertib) | ATR | ~75 | Various cancer cell lines | [4] |
| M4344 (Gartisertib) | ATR | <25 | DU145 | [5][6] |
| BAY1895344 (Elimusertib) | ATR | ~50 | DU145 | [5][6] |
| Berzosertib (VE-822/M6620) | ATR | ~100 | DU145 | [5][6] |
Note: IC50 values can vary depending on the cell line and assay conditions.
ATR Signaling Pathway and Inhibition
ATR is activated in response to single-stranded DNA (ssDNA), which forms at sites of DNA damage and stalled replication forks.[7][8] Once activated, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest and promote DNA repair.[7][9] Inhibition of ATR by compounds like this compound blocks this signaling cascade, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with existing DNA repair defects.[3]
Experimental Protocols for Target Engagement Validation
Three primary methods are widely used to confirm that an inhibitor is engaging its intended target within the cell.
Western Blotting for Phospho-CHK1
Principle: A direct and common method to assess ATR activity is to measure the phosphorylation of its primary downstream target, CHK1, at serine 345.[9] Treatment with an effective ATR inhibitor like this compound should lead to a dose-dependent decrease in CHK1 phosphorylation.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours). It is often beneficial to induce DNA damage with an agent like hydroxyurea (HU) or UV radiation to stimulate the ATR pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody against phospho-CHK1 (Ser345) overnight at 4°C.[9]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the phospho-CHK1 signal to total CHK1 or a loading control like β-actin.
Immunofluorescence for γH2AX Foci
Principle: Inhibition of ATR can lead to the collapse of replication forks and the formation of DNA double-strand breaks (DSBs). These DSBs are marked by the phosphorylation of histone H2AX, forming distinct nuclear foci (γH2AX foci) that can be visualized by immunofluorescence microscopy.[12][13] An increase in γH2AX foci following treatment with this compound, especially in combination with a DNA damaging agent, indicates downstream consequences of ATR inhibition.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: Seed cells on sterile coverslips in a multi-well plate and allow them to attach.
-
Treatment: Treat cells with this compound and/or a DNA damaging agent as required.
-
Fixation and Permeabilization:
-
Immunostaining:
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Acquire images using a fluorescence microscope.
-
-
Analysis: Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or CellProfiler.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful biophysical method to directly assess target engagement in a cellular environment.[16][17] The principle is that a protein's thermal stability increases upon ligand binding.[16] By heating cell lysates or intact cells to various temperatures, the binding of this compound to ATR can be detected as an increase in the amount of soluble ATR at higher temperatures compared to untreated controls.
Experimental Workflow:
Detailed Protocol:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control.
-
Heating: Aliquot the cell suspension or lysate into PCR tubes and heat them at a range of different temperatures for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.[18]
-
Lysis and Fractionation: Lyse the cells (if not already lysed) and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.[16][18]
-
Detection: Analyze the amount of soluble ATR in the supernatant by Western blotting or other protein detection methods like ELISA or mass spectrometry.
-
Analysis: Plot the amount of soluble ATR as a function of temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.[17] An isothermal dose-response experiment can also be performed by heating at a single, fixed temperature while varying the inhibitor concentration.[18]
Conclusion
Validating the cellular target engagement of this compound is a critical step in its preclinical development. The methods outlined in this guide, from indirect assessments of pathway modulation via Western blotting and immunofluorescence to the direct biophysical measurement of target binding with CETSA, provide a robust toolkit for researchers. By comparing the cellular effects of this compound with other established ATR inhibitors, researchers can confidently characterize its potency and on-target activity, paving the way for further therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-Chk1 (Ser345) Antibody (#2341) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. origene.com [origene.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. annualreviews.org [annualreviews.org]
- 18. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
In Vivo Validation of ATR Inhibitor Anti-Tumor Activity: A Comparative Guide
This guide provides a comparative analysis of the in vivo anti-tumor activity of the Ataxia Telangiectasia and Rad3-related (ATR) inhibitor, berzosertib (VE-822), with another prominent ATR inhibitor, ceralasertib (AZD6738). The data presented is intended for researchers, scientists, and drug development professionals interested in the pre-clinical validation of this class of targeted therapies.
Comparative Efficacy of ATR Inhibitors in Pre-clinical Models
The following tables summarize the in vivo anti-tumor efficacy of berzosertib and ceralasertib as monotherapies and in combination with other anti-cancer agents in various xenograft and patient-derived xenograft (PDX) models.
Table 1: In Vivo Anti-Tumor Activity of Berzosertib (VE-822)
| Cancer Model | Combination Agent(s) | Berzosertib Dose & Schedule | Key Findings |
| Pancreatic (PSN-1 & MiaPaCa-2 Xenografts) | Radiation (XRT) | 60 mg/kg, oral gavage | Doubled the time for tumors to reach 600 mm³ compared to XRT alone.[1] |
| Pancreatic (PSN-1 Xenograft) | Gemcitabine + XRT | 60 mg/kg, oral gavage | Substantially prolonged tumor growth delay compared to Gemcitabine + XRT.[1] |
| Esophageal Squamous Cell Carcinoma (ESCC) | Cisplatin | Not specified | Synergistic anti-tumor effects, especially in ATM-deficient cells. |
| Gastric Cancer Cells | Monotherapy | Not specified | Suppressed proliferation and migration by inducing apoptosis. |
| Patient-Derived Lung Tumor Xenografts | Cisplatin | Not specified | Enhanced efficacy of cisplatin, resulting in inhibition of tumor growth, including in cisplatin-refractory tumors.[2] |
Table 2: In Vivo Anti-Tumor Activity of Ceralasertib (AZD6738)
| Cancer Model | Combination Agent(s) | Ceralasertib Dose & Schedule | Key Findings |
| BRCA2-mutant TNBC PDX | Olaparib | 3-5 days/week, daily dosing | Achieved complete tumor regression.[3][4] |
| BRCA wild-type TNBC Xenograft | Olaparib | Twice daily dosing | Complete tumor regression with increased olaparib and ceralasertib dosing.[3][4] |
| Human Colorectal (Colo205 Xenograft) | Irinotecan | Low-dose, twice daily after irinotecan | Superior anti-tumor activity compared to monotherapy.[4] |
| TP53-mutant TNBC PDX | Carboplatin | 25 mg/kg for 3 days with carboplatin on day 1 | Optimal tumor control.[5] |
| Hepatocellular Carcinoma (Mouse Model) | Radiotherapy + Immune Checkpoint Inhibitors | Not specified | Enhanced anti-tumor efficacy and survival.[6] |
Experimental Protocols
A detailed methodology for a representative in vivo xenograft study to evaluate the anti-tumor activity of an ATR inhibitor is provided below.
Objective: To assess the efficacy of an ATR inhibitor as a single agent and in combination with a DNA-damaging agent in a human cancer cell line xenograft model.
Materials:
-
Animal Model: Female athymic nude mice (4-6 weeks old).
-
Cell Line: Human cancer cell line of interest (e.g., HCT116 colon cancer).
-
ATR Inhibitor: Berzosertib or Ceralasertib.
-
Combination Agent: e.g., Cisplatin, Irinotecan.
-
Vehicle: Appropriate solvent for drug formulation (e.g., 10% DMSO, 18% Cremophor EL, 72% sterile 5% dextrose).
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Matrigel: To be mixed with cells for injection.
-
Calipers: For tumor measurement.
Procedure:
-
Cell Culture and Preparation:
-
Culture cancer cells in appropriate media until they reach 70-80% confluency.
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 10⁷ cells/100 µL.
-
-
Tumor Implantation:
-
Anesthetize mice using isoflurane.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Allow tumors to develop.
-
Measure tumor dimensions (length and width) every other day using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²)/2.[1]
-
When tumors reach a mean volume of approximately 100-200 mm³, randomize mice into treatment groups (n=6-10 mice per group).
-
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution according to the same schedule as the treatment groups.
-
ATR Inhibitor Monotherapy Group: Administer the ATR inhibitor (e.g., berzosertib at 60 mg/kg) via oral gavage daily.
-
Combination Agent Monotherapy Group: Administer the DNA-damaging agent (e.g., cisplatin) via intraperitoneal injection at a pre-determined dose and schedule.
-
Combination Therapy Group: Administer both the ATR inhibitor and the DNA-damaging agent. The timing of administration should be optimized based on pre-clinical data (e.g., ATR inhibitor administered 24 hours after the DNA-damaging agent).
-
-
Endpoint Analysis:
-
Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a pre-determined endpoint size.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., weight measurement, immunohistochemistry for pharmacodynamic markers like γH2AX).
-
Visualizing Mechanisms and Workflows
ATR Signaling Pathway
The following diagram illustrates the central role of ATR in the DNA damage response (DDR) pathway. Upon DNA damage, ATR is activated and phosphorylates downstream targets, including CHK1, to initiate cell cycle arrest and DNA repair. ATR inhibitors block this process, leading to the accumulation of DNA damage and subsequent cancer cell death.
In Vivo Anti-Tumor Activity Experimental Workflow
The diagram below outlines the typical workflow for an in vivo study designed to evaluate the efficacy of a novel anti-tumor compound.
References
- 1. Mouse xenograft tumor model [bio-protocol.org]
- 2. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 3. researchgate.net [researchgate.net]
- 4. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse xenograft tumor model [bio-protocol.org]
The Synergistic Potential of ATR Inhibitors with DNA Damaging Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of pathways essential for maintaining genomic integrity. In cancer cells, which often exhibit increased replication stress and defects in other DDR pathways (like those dependent on ATM or p53), there is a heightened reliance on ATR for survival. This dependency makes ATR an attractive therapeutic target. The inhibition of ATR can prevent cancer cells from repairing DNA damage induced by genotoxic agents, leading to a synthetic lethal effect and enhanced tumor cell death.
This guide provides a comparative overview of the synergistic effects observed when combining ATR inhibitors with various DNA damaging agents. While specific data for the compound "ATR-IN-22" is limited in publicly available literature, this document will focus on well-characterized and clinically relevant ATR inhibitors such as Berzosertib (M6620, VX-970) , Ceralasertib (AZD6738) , and VE-821 , which are functionally analogous and serve as representative examples for this class of inhibitors. The data presented is compiled from preclinical studies and is intended to provide a resource for researchers exploring novel cancer therapy combinations.
Data Presentation: Synergy of ATR Inhibitors with DNA Damaging Agents
The following tables summarize the quantitative data from various studies, demonstrating the synergistic potentiation of DNA damaging agents by ATR inhibitors across different cancer types.
Table 1: Synergy with Platinum-Based Chemotherapy
| ATR Inhibitor | DNA Damaging Agent | Cancer Type | Cell Line(s) | Observed Synergy | Reference(s) |
| Berzosertib (M6620) | Cisplatin | Head and Neck Squamous Cell Carcinoma (HNSCC) | Cal-27, FaDu | Strong synergistic to additive effect (Combination Index < 1) | [1] |
| Berzosertib (M6620) | Cisplatin | Ewing Sarcoma | Multiple | Profound synergy at clinically achievable concentrations | [2] |
| Elimusertib | Cisplatin | Bladder, Non-Small Cell Lung Cancer (NSCLC) | Multiple | Synergistic effects observed in preclinical models | [3] |
| VE-822 | Cisplatin | Esophageal Squamous Cell Carcinoma (ESCC) | ATM-deficient cells | Significant sensitization and synergistic effects | [4] |
| VE-821 | Cisplatin | Gastric Cancer | AGS, MKN-45 | Significantly lower IC50 values in combination | [5] |
Table 2: Synergy with Topoisomerase Inhibitors and Other Chemotherapies
| ATR Inhibitor | DNA Damaging Agent | Cancer Type | Cell Line(s) | Observed Synergy | Reference(s) |
| VE-822 | Doxorubicin | Liposarcoma | Multiple | Significant and synergistic enhancement of chemosensitivity | [6] |
| VE-821 | Doxorubicin | Acute Lymphoblastic Leukemia (ALL) | Primary cells | Strong synergism or additivity in viability reduction | [7] |
| Berzosertib (VX-970) | Etoposide | Lung Cancer | Panel of 36 lines | Synergy observed in a large proportion of cell lines | [8] |
| AZ-20 | Etoposide | Colon Cancer | HCT116 (p53 null) | Decreased LD50 and increased apoptosis in combination | [9] |
Table 3: Synergy with PARP Inhibitors and Radiotherapy
| ATR Inhibitor | DNA Damaging Agent | Cancer Type | Cell Line(s) | Observed Synergy | Reference(s) |
| Ceralasertib (AZD6738) | Olaparib (PARP Inhibitor) | Ovarian Cancer | Recurrent models | Synergistically decreased cell viability and suppressed tumor growth | [10] |
| VE-822 | Rucaparib (PARP Inhibitor) | Prostate Cancer | 22Rv1 (ATM-deficient) | Synergistic interaction across all ATM-deficient clones | [7] |
| Ceralasertib (AZD6738) | Radiotherapy (RT) | NSCLC | H460 | Significant tumor growth delay in vivo | [10] |
| Berzosertib (M6620) | Radiotherapy (RT) | HNSCC | Multiple | Potent radiosensitization observed | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for key experiments cited in the studies of ATR inhibitor synergy.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Drug Treatment: Treat cells with a matrix of concentrations of the ATR inhibitor and the DNA damaging agent, both alone and in combination. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells with the drugs for a specified period, typically 72 to 96 hours.
-
Reagent Addition: Add the viability reagent (e.g., MTT solution or CellTiter-Glo® reagent) to each well according to the manufacturer's instructions.
-
Measurement: After a further incubation period (e.g., 2-4 hours for MTT; 10 minutes for CellTiter-Glo®), measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle-treated control cells. Calculate IC₅₀ values and use software like CompuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy.[1]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the ATR inhibitor, DNA damaging agent, or the combination for a specified time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatments.
DNA Damage Assay (γH2AX Immunofluorescence)
This assay visualizes and quantifies DNA double-strand breaks (DSBs) through the detection of phosphorylated histone H2AX (γH2AX).
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with the drug combinations for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent solution (e.g., 0.25% Triton™ X-100).
-
Blocking and Antibody Incubation: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS). Incubate the cells with a primary antibody against γH2AX, followed by a fluorescently-labeled secondary antibody.
-
Counterstaining and Mounting: Stain the cell nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software. A significant increase in foci in the combination treatment group indicates enhanced DNA damage.
Mandatory Visualization
Signaling Pathway Diagram
References
- 1. Cell Context Is the Third Axis of Synergy for the Combination of ATR Inhibition and Cisplatin in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ATR Inhibitor Elimusertib in Combination with Cisplatin in Patients with Advanced Solid Tumors: A California Cancer Consortium Phase I Trial (NCI 10404) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing ATR Inhibition and Cisplatin Synergy in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ATR inhibition sensitizes liposarcoma to doxorubicin by increasing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the ATR-CHK1 pathway in the response of doxorubicin-induced DNA damages in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays | AAT Bioquest [aatbio.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ATR inhibition overcomes platinum tolerance associated with ERCC1- and p53-deficiency by inducing replication catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Atr-IN-22: A Guide for Laboratory Professionals
For the safe and compliant disposal of the research compound Atr-IN-22, a systematic approach is essential to protect laboratory personnel and the environment. This guide provides a comprehensive overview of the recommended procedures, emphasizing adherence to institutional and regulatory standards.
All laboratory activities should commence only after a clear disposal plan for all resulting waste streams has been established.[1] The primary responsibility for correct waste identification and segregation lies with the laboratory personnel who are most familiar with the chemical and physical properties of the materials used.[1]
Step 1: Hazard Identification and Waste Characterization
Before beginning any experimental work with this compound, it is imperative to consult the manufacturer's Safety Data Sheet (SDS). The SDS provides critical information on the compound's hazards, including its physical and chemical properties, toxicity, and reactivity. This information is fundamental to a correct waste characterization.
Key Hazard Considerations for this compound (Hypothetical):
| Hazard Characteristic | Potential Classification | Regulatory Framework | Disposal Considerations |
| Ignitability | May be a flammable liquid with a flash point below 60°C (140°F).[2][3] | Resource Conservation and Recovery Act (RCRA) - D001 | Must be collected in a designated, properly labeled, and sealed container. Avoid sources of ignition.[2][4] |
| Corrosivity | Could be a strong acid or base. | RCRA - D002 | Neutralization may be permissible for non-hazardous corrosive waste, but only by trained personnel and in accordance with institutional protocols.[5] |
| Reactivity | May be unstable or react with water. | RCRA - D003 | Segregate from other chemicals. Never dispose of reactive chemicals down the drain or in regular trash.[5] |
| Toxicity | May contain toxic organic compounds or heavy metals. | RCRA - Varies | Must be disposed of through the hazardous waste management program. Do not dispose of down the drain.[5] |
Step 2: Segregation and Collection
Proper segregation of waste is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Designated Waste Containers: Use only approved, clearly labeled hazardous waste containers. Ensure containers are compatible with the chemical nature of this compound.
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name (this compound and any other components), and the specific hazard characteristics (e.g., "Ignitable," "Toxic").[1]
-
Accumulation: Waste should be accumulated at or near the point of generation in a designated satellite accumulation area.[1]
Step 3: Disposal Workflow
The following diagram outlines the logical flow for the proper disposal of this compound waste.
Step 4: Scheduling and Final Disposal
Once the waste container is full or has reached the institutionally mandated time limit for satellite accumulation, a pickup must be scheduled with your facility's Environmental Health and Safety (EHS) department. EHS personnel are trained in the safe transport of hazardous materials to a central accumulation area, from where it will be collected by a licensed hazardous waste disposal company.
Important Considerations:
-
Training: All laboratory personnel handling this compound must receive training on hazardous waste management procedures.[6]
-
Spill Response: Be prepared for accidental spills. Have a spill kit readily available and be familiar with the emergency procedures outlined in the SDS and your institution's chemical hygiene plan.
-
Documentation: Maintain accurate records of the waste generated, including the chemical composition and quantity.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ecolink.com [ecolink.com]
- 3. epa.gov [epa.gov]
- 4. advchemtech.com [advchemtech.com]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
Essential Safety and Handling of Atr-IN-22: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling novel and potent compounds like Atr-IN-22. Due to its nature as a potent kinase inhibitor, stringent adherence to safety protocols is crucial to minimize exposure and prevent adverse health effects. This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound.
As a novel research chemical, a specific Safety Data Sheet (SDS) for this compound may not be readily available. Therefore, it is critical to treat this compound as hazardous, assuming high potency and toxicity. The following guidelines are based on best practices for handling potent kinase inhibitors and other novel chemical entities in a laboratory setting.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure. The minimum required PPE for handling this compound includes:
-
Body Protection: A flame-resistant lab coat should be worn at all times. For procedures with a higher risk of splashes or aerosol generation, a disposable chemical-resistant gown or coverall is recommended.
-
Hand Protection: Double-gloving with nitrile gloves is essential.[1] Gloves should be inspected for any signs of damage before use and changed immediately if contaminated.
-
Eye and Face Protection: ANSI Z87.1-compliant safety goggles that provide a complete seal around the eyes are required to protect against splashes and airborne particles.[2] When there is a significant splash hazard, a full-face shield should be worn in addition to safety goggles.[2][3]
-
Respiratory Protection: For handling the solid, powdered form of this compound, a NIOSH-approved respirator is necessary to prevent inhalation.[1] A powered air-purifying respirator (PAPR) may be required for procedures with a high potential for aerosolization.[4] All work with the solid compound should be conducted within a certified chemical fume hood.[2]
Operational Handling and Storage
Prudent laboratory practices are the foundation of safely handling potent compounds. Assume that any new or unknown substance is toxic and handle it with the utmost care.
Engineering Controls:
-
All manipulations of this compound, especially weighing and reconstituting the solid form, must be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure.[2]
-
For procedures with a risk of explosion or energetic reaction, a blast shield should be used inside the fume hood.[2]
Procedural Guidelines:
-
Preparation: Before handling, review all available information on this compound and similar kinase inhibitors. Ensure all necessary PPE and safety equipment are readily accessible.
-
Weighing: Weigh the solid compound within a fume hood. Use disposable weigh boats and spatulas to avoid cross-contamination.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Labeling: All containers holding this compound, whether in solid form or in solution, must be clearly labeled with the compound name, concentration, date, and appropriate hazard warnings.[2]
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The storage location should be clearly marked with a warning sign indicating the presence of a potent compound.[2]
Spill and Emergency Procedures
Immediate and appropriate response to a spill is critical to contain the hazard and prevent exposure.
-
Minor Spills: For small spills within a fume hood, use an appropriate absorbent material to clean the area. Wear full PPE during cleanup.
-
Major Spills: In the event of a large spill, evacuate the immediate area and notify the laboratory supervisor and environmental health and safety (EHS) personnel immediately.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and seek medical attention.[5] Remove any contaminated clothing.[5]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.[5]
-
Inhalation: Move to fresh air immediately and seek medical attention.[2]
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and paper towels, must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and any solvent used for rinsing contaminated glassware should be collected in a labeled, sealed hazardous waste container. Do not pour any waste containing this compound down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Quantitative Data Summary
Since specific quantitative data for this compound is not available, the following table provides general Occupational Exposure Bands (OEBs) for potent compounds as a reference for risk assessment. This compound should be conservatively handled as a compound falling into OEB 4 or 5 until specific toxicity data is available.
| Occupational Exposure Band (OEB) | Exposure Range (μg/m³) | General Toxicity |
| OEB 1 | 1000-5000 | Non-toxic |
| OEB 2 | 100-1000 | Almost non-toxic |
| OEB 3 | 10-100 | Slightly toxic |
| OEB 4 | 1-10 | Potent/Toxic |
| OEB 5 | < 1 | Highly Potent/Toxic |
Data adapted from general guidance on potent compound handling.[4]
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
